molecular formula C16H14N2S B2560592 ARM1 CAS No. 1049743-03-4; 68729-05-5

ARM1

Cat. No.: B2560592
CAS No.: 1049743-03-4; 68729-05-5
M. Wt: 266.36
InChI Key: XYDVHKCVOMGRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ARM1 is a useful research compound. Its molecular formula is C16H14N2S and its molecular weight is 266.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-benzylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c17-16-18-15(11-19-16)14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDVHKCVOMGRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Cellular Functions of Proteins Referred to as ARM1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The designation "ARM1" is not uniquely assigned to a single protein but is used in scientific literature to refer to several distinct proteins with diverse cellular functions. This guide provides a comprehensive technical overview of the primary proteins associated with this nomenclature, including Armadillo Repeat-Containing Protein 1 (ArmC1), T-cell Activating, Reversed Message 1 (Tthis compound), Armadillo-like Helical Domain Containing 1 (ARMH1), and Sterile Alpha and TIR Motif Containing 1 (Sthis compound). For each, we will delve into their core functions, cellular localization, associated signaling pathways, and relevant experimental methodologies.

ArmC1 (Armadillo Repeat-Containing Protein 1)

Core Function

Armadillo Repeat-Containing Protein 1 (ArmC1) is a dual-localization protein that functions as a peripheral component of the Mitochondrial Contact Site and Cristae Organizing System (MICOS)/Mitochondrial Intermembrane Space Bridging (MIB) complex. Its primary role is associated with the regulation of mitochondrial distribution and motility within the cell. While it interacts with other components of the MICOS/MIB complex, its absence does not lead to defects in cristae structure or respiration. Instead, mitochondria in cells lacking ArmC1 appear fragmented. The armadillo repeat domain is a well-characterized protein-protein interaction motif.

Cellular Localization

ArmC1 exhibits a dual localization, being found in both the cytosol and associated with the outer mitochondrial membrane (OMM). It is not an integral membrane protein but associates with the OMM, possibly through its C-terminal region.

Signaling and Interactions

ArmC1 interacts with other constituents of the MICOS/MIB complex. Its levels are diminished when other components of this complex are depleted, indicating a functional relationship.

Experimental Protocols

A common method to study ArmC1's function and localization involves cellular imaging and biochemical fractionation.

  • Subcellular Localization via Immunofluorescence:

    • Cells (e.g., HeLa) are cultured on coverslips.

    • Transfection with a plasmid expressing a tagged version of ArmC1 (e.g., GFP-ArmC1 or ArmC1-FLAG) is performed.

    • Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

    • Incubation with primary antibodies against the tag (if applicable) and mitochondrial markers (e.g., Tom20 for the outer membrane) is carried out.

    • Secondary antibodies conjugated to fluorophores are used for detection.

    • Imaging is performed using confocal or structured illumination microscopy (SIM) to visualize the co-localization of ArmC1 with mitochondria.

  • Mitochondrial Fractionation and Carbonate Extraction:

    • Cells are harvested and homogenized to release organelles.

    • Differential centrifugation is used to isolate a crude mitochondrial fraction.

    • Further purification of mitochondria can be achieved using a sucrose gradient.

    • To determine if ArmC1 is an integral membrane protein, carbonate extraction is performed. Isolated mitochondria are treated with a high pH sodium carbonate solution.

    • The sample is ultracentrifuged to separate the membrane pellet from the supernatant containing soluble and peripherally associated proteins.

    • The presence of ArmC1 in the supernatant or pellet is determined by Western blotting, with integral membrane proteins (e.g., Tom20) and soluble proteins (e.g., Hsp60) serving as controls.

  • Co-immunoprecipitation to Identify Interacting Proteins:

    • Cells expressing tagged ArmC1 are lysed in a non-denaturing buffer.

    • The lysate is incubated with antibodies against the tag, which are coupled to magnetic or agarose beads.

    • The beads are washed to remove non-specific binders.

    • The protein complexes are eluted from the beads.

    • The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting with antibodies against suspected interacting partners or identified by mass spectrometry.

Experimental Workflow for ArmC1 Subcellular Localization

G cluster_cell_culture Cell Preparation cluster_staining Immunostaining cluster_imaging Microscopy start Culture HeLa Cells transfect Transfect with GFP-ArmC1 Plasmid start->transfect fix Fix and Permeabilize Cells transfect->fix primary_ab Incubate with Primary Antibodies (e.g., anti-Tom20) fix->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibodies primary_ab->secondary_ab image Confocal or SIM Imaging secondary_ab->image analyze Analyze Co-localization image->analyze G collagen Collagens tthis compound Tthis compound Receptor (on Dendritic Cells) collagen->tthis compound Binds dc_activation Dendritic Cell Activation tthis compound->dc_activation Activates arthritis Development of Rheumatoid Arthritis dc_activation->arthritis Contributes to G armh1 ARMH1 ezh2 EZH2 armh1->ezh2 Interacts with cell_cycle Cell Cycle Regulation (CDCA7, EZH2) armh1->cell_cycle Regulates mitochondria Mitochondrial Fatty Acid Synthesis armh1->mitochondria Associated with proliferation Cell Proliferation and Migration cell_cycle->proliferation Affects G injury Nerve Injury nad_drop Decrease in NAD+ injury->nad_drop sarm1_active Active Sthis compound (TIR Dimerization) nad_drop->sarm1_active sarm1_inactive Inactive Sthis compound (NAD+ Bound) sarm1_inactive->sarm1_active Activation nad_depletion NAD+ Depletion sarm1_active->nad_depletion Catalyzes axon_degen Axon Degeneration nad_depletion->axon_degen Leads to

The Emergence of SARM1 Inhibitors: A Technical Guide to Their Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the central role of Sterile Alpha and Toll/Interleukin Receptor Motif Containing 1 (SARM1) in programmed axon degeneration has heralded a new era in the pursuit of therapies for a wide range of neurodegenerative diseases and injuries. Sthis compound, an NAD+ hydrolase, acts as a molecular switch for axonal self-destruction, making it a prime therapeutic target. This technical guide provides an in-depth overview of the discovery, history, and development of Sthis compound inhibitors, with a focus on the experimental methodologies and quantitative data that underpin this promising field of research.

Discovery and History of Sthis compound in Axon Degeneration

The journey to understanding Sthis compound's function began with the study of Wallerian degeneration, the process of axonal breakdown that occurs following injury. For many years, this was considered a passive process. However, the discovery of the Wallerian Degeneration Slow (WldS) mouse in the 1980s, which exhibited delayed axon degeneration, suggested an active, programmed pathway.

A significant breakthrough came with the identification of the gene responsible for the WldS phenotype, which was a fusion of Ube4b and Nmnat1, an NAD+ biosynthetic enzyme. This finding implicated NAD+ metabolism as a critical factor in axon survival.

Subsequent genetic screens in Drosophila and mice identified Sthis compound as a key pro-degenerative molecule. The timeline below highlights the key milestones in the discovery of Sthis compound's role and the development of its inhibitors:

  • Early 2000s: The link between NAD+ synthesis and axon survival is established through the study of NMNAT enzymes.

  • 2012: A forward genetic screen in Drosophila melanogaster identifies dSarm (the fly ortholog of Sthis compound) as a critical regulator of axon degeneration.

  • 2015-2017: The crucial discovery is made that Sthis compound possesses intrinsic NAD+ hydrolase activity, which is essential for its pro-degenerative function. This enzymatic activity solidifies Sthis compound as a druggable target.

  • Late 2010s - Present: The first small molecule inhibitors of Sthis compound are identified through high-throughput screening and rational drug design. Several of these compounds demonstrate neuroprotective effects in preclinical models of neurodegenerative diseases, leading to the initiation of clinical trials.

The Sthis compound Signaling Pathway in Axon Degeneration

Sthis compound is a multidomain protein consisting of an N-terminal autoinhibitory ARM domain, tandem SAM domains, and a C-terminal TIR domain which harbors the NAD+ hydrolase activity. In healthy neurons, Sthis compound is maintained in an inactive state. Upon axonal injury or in certain disease states, a cascade of events leads to the activation of Sthis compound.

A key regulator of Sthis compound activity is the ratio of nicotinamide mononucleotide (NMN) to NAD+. The axonal survival factor NMNAT2, which is rapidly degraded after injury, is responsible for converting NMN to NAD+. A decrease in NMNAT2 activity leads to an accumulation of NMN and a depletion of NAD+. NMN acts as an allosteric activator of Sthis compound, while NAD+ is an allosteric inhibitor. The increased NMN/NAD+ ratio triggers a conformational change in Sthis compound, leading to the activation of its TIR domain's NADase activity.

Once activated, Sthis compound rapidly depletes the axonal NAD+ pool. This metabolic crisis leads to a cascade of downstream events, including mitochondrial dysfunction, ATP depletion, calcium influx, and ultimately, cytoskeletal breakdown and axonal fragmentation.

The Structural and Functional Architecture of SARM1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterile Alpha and Toll/Interleukin-1 Receptor (TIR) Motif-Containing Protein 1 (SARM1) has emerged as a central player in the regulated process of axonal degeneration, also known as Wallerian degeneration.[1] Its role as an NAD+ hydrolase positions it as a critical executioner of a conserved neuronal self-destruction pathway, making it a compelling therapeutic target for a range of neurodegenerative diseases and peripheral neuropathies.[2][3] This technical guide provides an in-depth exploration of the Sthis compound protein, with a particular focus on its structure, domains, and the intricate mechanisms that govern its function.

Sthis compound Protein Structure and Domains

Sthis compound is a multidomain protein that self-assembles into an octameric ring structure.[1][4] The protein's architecture is crucial for its autoinhibition in healthy neurons and its rapid activation in response to injury. The primary domains of Sthis compound are the N-terminal Armadillo/HEAT (ARM) repeat domain, two central Sterile Alpha Motif (SAM) domains, and a C-terminal Toll/Interleukin-1 Receptor (TIR) domain.[2][5]

The ARM Domain: The Autoinhibitory Gatekeeper

The N-terminal region of Sthis compound is composed of an Armadillo/HEAT (ARM) repeat domain, which functions as the primary regulator of Sthis compound's enzymatic activity.[5] In its inactive state, the ARM domain maintains Sthis compound in an autoinhibited conformation through intramolecular interactions with the TIR domain.[2][5] This prevents the TIR domains from dimerizing and exerting their NAD+ hydrolase activity. The ARM domain contains an allosteric binding pocket that accommodates NAD+ in healthy neurons, further stabilizing the inhibited state.[5]

The SAM Domains: The Oligomerization Hub

The two Sterile Alpha Motif (SAM) domains are responsible for the multimerization of Sthis compound into its characteristic octameric ring.[1][3] This oligomerization is a prerequisite for the cooperative activation of the TIR domains. The SAM domains form a stable scaffold that brings the other domains into close proximity, allowing for the conformational changes required for activation.

The TIR Domain: The Executioner Enzyme

The C-terminal Toll/Interleukin-1 Receptor (TIR) domain harbors the intrinsic NAD+ hydrolase activity of Sthis compound.[1] Upon axonal injury, a series of events leads to the activation of the TIR domain. This activation involves a conformational shift that allows the TIR domains to self-associate, forming a competent enzyme that rapidly depletes the cellular NAD+ pool.[2] This depletion of NAD+ is a key event that triggers the downstream cascade leading to axonal fragmentation and degeneration.[3]

Quantitative Data

The following tables summarize key quantitative data for human Sthis compound.

PropertyValueSource
Full Gene Name Sterile alpha and TIR motif containing 1HPA[6]
Official Gene Symbol Sthis compoundHPA[6]
Aliases MyD88-5, SAMD2, SARM, hHsTIRWikipedia[1]
UniProt Accession Q6SZW1UniProt[7]
Amino Acid Count 724UniProt[7]
Molecular Weight (Da) 80,247UniProt[7]
Chromosome Location 17q11.2Wikipedia[1]

Sthis compound Signaling Pathway

The activation of Sthis compound is tightly regulated by the cellular levels of NAD+ and its precursor, nicotinamide mononucleotide (NMN).[8] In healthy neurons, the NAD+ biosynthetic enzyme NMNAT2 maintains a high NAD+/NMN ratio. Upon axonal injury, NMNAT2 is rapidly degraded, leading to an increase in the NMN/NAD+ ratio.[9] This shift allows NMN to displace NAD+ from the allosteric site on the ARM domain, triggering a conformational change that relieves the autoinhibition of the TIR domain.[10] The now-active TIR domains hydrolyze NAD+, leading to a catastrophic drop in cellular energy and subsequent axonal degeneration.[1] The activation of Sthis compound also appears to trigger downstream MAP kinase signaling cascades, suggesting a more complex role in the cellular response to injury.[1]

SARM1_Signaling_Pathway cluster_healthy Healthy Axon cluster_injured Injured Axon NMNAT2 NMNAT2 NAD High NAD+ NMNAT2->NAD Synthesis SARM1_inactive Inactive Sthis compound Octamer NAD->SARM1_inactive Binds to ARM domain (Inhibition) Injury Axonal Injury NMNAT2_degraded NMNAT2 Degraded Injury->NMNAT2_degraded NMN High NMN NMNAT2_degraded->NMN SARM1_active Active Sthis compound Octamer NMN->SARM1_active Binds to ARM domain (Activation) NAD_depletion NAD+ Depletion SARM1_active->NAD_depletion NAD+ Hydrolysis Degeneration Axonal Degeneration NAD_depletion->Degeneration CryoEM_Workflow cluster_protein Protein Preparation cluster_em Cryo-EM cluster_processing Data Processing Expression Expression of Sthis compound construct (e.g., in mammalian cells) Purification Purification (e.g., metal chelate and size exclusion chromatography) Expression->Purification Vitrification Vitrification of purified protein Purification->Vitrification Data_Collection Cryo-EM data collection Vitrification->Data_Collection Particle_Picking Particle picking Data_Collection->Particle_Picking Classification 2D and 3D classification Particle_Picking->Classification Reconstruction 3D reconstruction Classification->Reconstruction Refinement Model building and refinement Reconstruction->Refinement Final_Structure Final_Structure Refinement->Final_Structure High-Resolution Structure

References

The Integral Role of ARM1/ADRM1 (Rpn13) in Proteasome Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of Adhesion Regulating Molecule 1 (ARM1), also known as ADRM1 or Rpn13, in the intricate workings of the 26S proteasome. As a key ubiquitin receptor within the 19S regulatory particle, this compound is pivotal in the recognition of polyubiquitinated substrates destined for degradation. This document elucidates the molecular interactions of this compound, particularly with the deubiquitinating enzyme UCH37 and the proteasomal subunit Rpn2, and explores its impact on proteasome activity and substrate processing. Furthermore, we delve into the involvement of this compound in critical cellular signaling pathways, including the NF-κB and p53 pathways, highlighting its significance as a potential therapeutic target in oncology. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts centered on this crucial proteasomal component.

Introduction to this compound/ADRM1 (Rpn13)

This compound (Adhesion Regulating Molecule 1), officially known as ADRM1 and synonymous with the proteasome subunit Rpn13, is a non-ATPase subunit of the 19S regulatory particle of the 26S proteasome. Initially identified for its role in cell adhesion, it is now primarily recognized as a critical ubiquitin receptor within the ubiquitin-proteasome system (UPS). The UPS is the principal mechanism for selective protein degradation in eukaryotic cells, regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins.

This compound is a 42 kDa protein composed of 407 amino acids. It is characterized by an N-terminal Pru (Pleckstrin-like receptor for ubiquitin) domain, which is responsible for binding ubiquitin, and a C-terminal region that interacts with the deubiquitinating enzyme (DUB) UCH37 (Ubiquitin C-terminal Hydrolase 37). This dual functionality positions this compound as a central player in the intricate dance of substrate recognition, deubiquitination, and subsequent degradation by the proteasome.

Molecular Interactions and Functional Significance

The function of this compound is intrinsically linked to its interactions with ubiquitin, other proteasome subunits, and associated enzymes. These interactions are crucial for the proper functioning of the proteasome.

Interaction with Ubiquitin

The primary role of this compound is to act as a receptor for polyubiquitin chains, which serve as a degradation signal on substrate proteins. The N-terminal Pru domain of this compound specifically recognizes and binds to these chains.

Quantitative Data on this compound-Ubiquitin Interaction:

Interacting MoleculesBinding Affinity (Kd)Experimental MethodReference
hRpn13 (Pru domain) and K48-linked diubiquitin~90 nMNuclear Magnetic Resonance (NMR)
hRpn13 (Pru domain) and monoubiquitinWeaker than diubiquitinNuclear Magnetic Resonance (NMR)
Interaction with UCH37

This compound plays a crucial role in recruiting and activating the deubiquitinating enzyme UCH37 at the proteasome. The C-terminal region of this compound binds directly to UCH37, enhancing its isopeptidase activity. This is essential for trimming ubiquitin chains on substrates prior to their degradation, which is thought to facilitate their entry into the 20S catalytic core.

Kinetic Data on UCH37 Activation by this compound:

Enzyme ComplexTurnover Number (kcat)SignificanceReference
UCH37•RPN13 complex16–19 min⁻¹Demonstrates significant enhancement of UCH37's debranching activity upon binding to RPN13.
Interaction with Rpn2

This compound docks onto the 19S regulatory particle through its interaction with Rpn2, a large scaffolding subunit. This interaction is mediated by the N-terminal region of this compound.

Role in Cellular Signaling Pathways

This compound's position at the crossroads of protein degradation implicates it in the regulation of key signaling pathways, primarily through its influence on the stability of critical signaling proteins.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory and immune responses. Its activity is tightly controlled by the proteasomal degradation of its inhibitor, IκB. Emerging evidence suggests that this compound may sustain the activation of NF-κB signaling, potentially by influencing the processing of ubiquitinated IκB.

NF_kappaB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB Ub_IkB_NFkB Ub-IκB NF-κB IkB_NFkB->Ub_IkB_NFkB Ubiquitination Proteasome 26S Proteasome Ub_IkB_NFkB->Proteasome Recognition & Degradation NFkB NF-κB Proteasome->NFkB releases This compound This compound/Rpn13 This compound->Proteasome Ubiquitin Receptor NFkB_n NF-κB NFkB->NFkB_n translocates DNA DNA NFkB_n->DNA binds Gene_Expression Target Gene Expression DNA->Gene_Expression activates

Figure 1: this compound in the NF-κ

Unraveling the Molecular Mechanisms of ARM1/ADRM1 in Cell Adhesion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Adhesion Regulating Molecule 1 (ADRM1) and its Multifaceted Role in Cellular Interactions and Disease Progression.

For Researchers, Scientists, and Drug Development Professionals.

A nuanced understanding of the molecular interactions governing cell adhesion is paramount in the fields of oncology, immunology, and developmental biology. While the user's query specified "ARM1," the scientific literature predominantly refers to this protein as Adhesion Regulating Molecule 1 (ADRM1), also known as hRpn13 or PSMD16. This protein, initially identified as a cell adhesion-promoting molecule, is now also recognized as a key ubiquitin receptor in the 26S proteasome. This dual functionality places ADRM1 at a critical intersection of cellular adhesion and protein degradation, making it a compelling target for therapeutic development. This technical guide synthesizes the current understanding of ADRM1's molecular mechanisms in cell adhesion, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

I. ADRM1: A Dual-Function Protein in Adhesion and Proteostasis

ADRM1 is a type I transmembrane protein that was first cloned from a murine T-cell lymphoma expression library based on its ability to induce adhesion. It is homologous to a human tumor-associated antigen, GP110. Structurally, the ADRM1 gene encodes a protein of 407 amino acids. While initially characterized for its role in promoting the binding of tumor cells to endothelium, subsequent research has revealed its integral role as a component of the 26S proteasome, where it functions as a ubiquitin receptor. This places ADRM1 in a unique position to influence cell surface adhesion dynamics not only through direct interactions but also by regulating the turnover of other adhesion-related proteins.

II. Quantitative Data on ADRM1 Expression and Function

The following table summarizes key quantitative findings from studies on ADRM1, providing a comparative overview of its expression in different cellular contexts and its impact on cell adhesion.

ParameterCell Type/ConditionQuantitative FindingReference
mRNA Upregulation Metastatic vs. Non-metastatic Human Breast Cancer Cell Lines3- to 5-fold elevated ADRM1 mRNA levels in metastatic cells.
Cell Adhesion Increase 293T cells overexpressing ARM-1Significant increase in adhesion to various endothelial cells.
Integrin Expression 293T cells overexpressing ARM-1No alteration in integrin expression or β1-integrin-mediated cell adhesion.
Protein Expression Hepatocellular Carcinoma (HCC) TissuesIncreased mRNA and protein levels of ADRM1, correlating with metastatic potential.
Cell Proliferation Conditionally-immortalized mouse gastric epithelial cellsOverexpression of Adrm1 promoted cell proliferation with an increased S1 phase fraction.

III. Molecular Mechanism of ADRM1 in Cell Adhesion

ADRM1's role in cell adhesion appears to be multifaceted, involving both direct adhesive functions and indirect regulation through its proteasomal activity.

  • Direct Adhesion-Promoting Role: Overexpression of ADRM1 directly enhances the adhesion of cells to the endothelium. This function is independent of changes in integrin expression, suggesting that ADRM1 may act as a novel adhesion receptor itself or modulate the function of other, yet-to-be-identified adhesion molecules.

  • Indirect Regulation via the Proteasome: As the ubiquitin receptor Rpn13, ADRM1 is crucial for the recognition of polyubiquitinated substrates by the proteasome. This function is critical for maintaining cellular proteostasis. In the context of cell adhesion, ADRM1 can influence the levels of various proteins involved in cell-cell and cell-matrix interactions. For instance, in hepatocellular carcinoma, ADRM1 knockdown leads to an increase in IκB-α expression and a reduction in NF-κB activity, a pathway known to regulate the expression of adhesion molecules.

The following diagram illustrates the proposed dual mechanism of ADRM1 in cell adhesion.

ARM1_Mechanism cluster_cytoplasm Cytoplasm ARM1_receptor ADRM1 (Receptor) Endothelium Endothelial Cell ARM1_receptor->Endothelium ARM1_proteasome ADRM1 (Rpn13) Proteasome 26S Proteasome ARM1_proteasome->Proteasome Component of Degraded_Proteins Degraded Proteins Proteasome->Degraded_Proteins Degradation Ub_Proteins Ubiquitinated Adhesion Proteins Ub_Proteins->ARM1_proteasome Recognition

Caption: Dual role of ADRM1 in cell adhesion.

IV. Experimental Protocols

This section details the methodologies for key experiments used to elucidate the function of ADRM1 in cell adhesion.

1. Functional Cloning of ADRM1

  • Objective: To identify cDNAs that confer an adhesive phenotype.

  • Methodology:

    • A cDNA expression library from a murine T-cell lymphoma was transfected into a non-adhesive recipient cell line (e.g., 293T human embryonic kidney cells).

    • Transfected cells were subjected to a cell adhesion assay where they were layered onto a monolayer of endothelial cells.

    • Non-adherent cells were washed away, and the adherent cells were recovered.

    • The plasmid DNA from the adherent cells was isolated and amplified in E. coli.

    • The enriched plasmid pool was used for subsequent rounds of transfection and selection to isolate individual cDNA clones that confer the adhesive phenotype.

    • The identified cDNA clone (ARM-1) was sequenced and characterized.

2. Cell Adhesion Assay

  • Objective: To quantify the effect of ADRM1 overexpression on cell adhesion.

  • Methodology:

    • 293T cells were transiently transfected with either an ADRM1 expression vector or an empty control vector.

    • Transfected cells were labeled with a fluorescent dye (e.g., BCECF-AM).

    • A monolayer of endothelial cells was grown to confluence in a 96-well plate.

    • The labeled, transfected 293T cells were added to the endothelial cell monolayer and allowed to adhere for a specific time (e.g., 30 minutes) at 37°C.

    • Non-adherent cells were removed by gentle washing.

    • The fluorescence of the remaining adherent cells was measured using a fluorescence plate reader.

    • The percentage of adherent cells was calculated relative to the total number of cells added.

The workflow for the cell adhesion assay is depicted below.

Cell_Adhesion_Workflow Transfection Transfect 293T cells (ADRM1 or Control) Labeling Label cells with fluorescent dye Transfection->Labeling Adhesion_Step Add labeled cells to endothelial monolayer and incubate Labeling->Adhesion_Step Endothelial_Monolayer Grow endothelial cell monolayer Endothelial_Monolayer->Adhesion_Step Washing Wash to remove non-adherent cells Adhesion_Step->Washing Measurement Measure fluorescence of adherent cells Washing->Measurement Analysis Calculate percentage of adhesion Measurement->Analysis

Caption: Workflow for a quantitative cell adhesion assay.

3. Northern Blot Analysis

  • Objective: To compare the mRNA expression levels of ADRM1 in different cell lines.

  • Methodology:

    • Total RNA was extracted from metastatic and non-metastatic human breast cancer cell lines.

    • Aliquots of total RNA (e.g., 20 µg) were separated by electrophoresis on a denaturing formaldehyde-agarose gel.

    • The separated RNA was transferred and cross-linked to a nylon membrane.

    • The membrane was prehybridized and then hybridized with a radiolabeled ADRM1-specific cDNA probe.

    • After washing to remove unbound probe, the membrane was exposed to X-ray film to visualize the ADRM1 mRNA bands.

    • The intensity of the bands was quantified by densitometry and normalized to a housekeeping gene (e.g., GAPDH) to compare expression levels.

4. ADRM1 Knockdown and Functional Assays

  • Objective: To investigate the effects of reduced ADRM1 expression on cancer cell behavior.

  • Methodology:

    • Hepatocellular carcinoma cells (e.g., MHCC97-H) were transfected with either an shRNA targeting ADRM1 or a non-targeting control shRNA.

    • The efficiency of knockdown was confirmed by Western blot and qRT-PCR.

    • Functional assays were performed on the knockdown and control cells, including:

      • Proliferation assays (e.g., MTT or BrdU incorporation).

      • Apoptosis assays (e.g., Annexin V/PI staining and flow cytometry).

      • Migration and invasion assays (e.g., Transwell assays with and without Matrigel).

    • Western blot analysis was used to assess changes in downstream signaling proteins (e.g., IκB-α and NF-κB).

V. ADRM1 Signaling and Regulatory Network

ADRM1's function is intricately linked to cellular signaling pathways, particularly the NF-κB pathway, which is a master regulator of genes involved in inflammation, immunity, and cell survival.

The logical relationship between ADRM1 and the NF-κB pathway is shown in the following diagram.

Methodological & Application

Measuring the Enzymatic Activity of SARM1 In Vitro: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterile Alpha and Toll/Interleukin-1 Receptor Motif-containing Protein 1 (SARM1) is a key player in programmed axonal degeneration, also known as Wallerian degeneration. Its enzymatic core, a Toll/Interleukin-1 Receptor (TIR) domain, possesses NADase activity, which is critical for its pro-degenerative function. The activity of the Sthis compound TIR domain is tightly regulated by its N-terminal Armadillo repeat (ARM) domain, which acts as an autoinhibitor.[1][2][3] The binding of nicotinamide mononucleotide (NMN) to the ARM domain relieves this autoinhibition, leading to the robust cleavage of NAD⁺.[4][5][6] This application note provides detailed protocols for measuring the NADase activity of Sthis compound in vitro using fluorogenic and HPLC-based methods, and is intended to aid researchers in the screening and characterization of Sthis compound modulators.

Introduction

Sthis compound is a central executioner of a conserved axonal destruction pathway.[7] Under healthy conditions, Sthis compound is maintained in an inactive state through the autoinhibitory function of its ARM domain.[1][2] Upon axonal injury, a rapid decrease in the levels of the NAD⁺-synthesizing enzyme NMNAT2 leads to an accumulation of NMN and a decrease in NAD⁺.[4][6] This shift in the NMN/NAD⁺ ratio leads to the binding of NMN to the allosteric site on the ARM domain of Sthis compound, triggering a conformational change that activates its intrinsic NADase activity.[4][5][6] The subsequent depletion of NAD⁺ in the axon is a critical step that commits the axon to degenerate. Given its central role in axonal demise, Sthis compound has emerged as a promising therapeutic target for a range of neurodegenerative diseases and injuries. The ability to accurately measure Sthis compound enzymatic activity in vitro is therefore essential for the discovery and development of novel Sthis compound-targeting therapeutics.

Principle of Sthis compound Activity Measurement

The in vitro measurement of Sthis compound activity primarily relies on the detection of its NADase function. This can be achieved by monitoring the consumption of its substrate, NAD⁺, or the formation of its products, including nicotinamide (NAM), ADP-ribose (ADPR), and cyclic ADPR (cADPR).[8][9][10] Two common methods for this are:

  • Fluorogenic Assays: These assays utilize a modified NAD⁺ analog, such as N6-etheno-NAD (ε-NAD), which is non-fluorescent. Upon cleavage by Sthis compound, the fluorescent etheno-ADPR is released, leading to an increase in fluorescence that is directly proportional to enzyme activity.[8][11][12] This method is particularly well-suited for high-throughput screening (HTS) of Sthis compound inhibitors.

  • High-Performance Liquid Chromatography (HPLC): HPLC-based methods allow for the direct quantification of NAD⁺ and its cleavage products.[3][13] This technique provides a highly accurate and detailed view of the enzymatic reaction, enabling the simultaneous measurement of substrate depletion and product formation.

Sthis compound Signaling Pathway

The activation of Sthis compound is a critical event in the pathway of axonal degeneration. The following diagram illustrates the key steps in Sthis compound activation.

SARM1_Activation_Pathway cluster_0 Healthy Axon cluster_1 Injured Axon NAD High NAD+ SARM1_inactive Inactive Sthis compound (ARM-TIR Interaction) NAD->SARM1_inactive Binds to ARM domain (Inhibition) NMNAT2 NMNAT2 NMNAT2->NAD Synthesis NMN_low Low NMN NMN_low->SARM1_inactive Low binding to ARM NMNAT2_deg NMNAT2 Degradation NMN_high High NMN NMNAT2_deg->NMN_high Accumulation NAD_low Low NAD+ Degradation Axonal Degeneration NAD_low->Degradation Leads to SARM1_active Active Sthis compound (TIR domain exposed) SARM1_active->NAD_low NAD+ Cleavage NMN_high->SARM1_active Binds to ARM domain (Activation) Injury Axonal Injury Injury->NMNAT2_deg

Caption: Sthis compound activation pathway in response to axonal injury.

Experimental Workflow

The general workflow for measuring Sthis compound activity in vitro involves the preparation of the enzyme and reaction mixture, incubation, and subsequent detection of the enzymatic reaction.

SARM1_Assay_Workflow cluster_reagents Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Purified Sthis compound Protein (Full-length or TIR domain) Reaction_Setup Set up reaction in a microplate: - Enzyme - Buffer - Test Compound (Incubate) - Substrate (Initiate reaction) Enzyme->Reaction_Setup Substrate Substrate Solution (NAD+ or ε-NAD) Substrate->Reaction_Setup Activator Activator (optional) (e.g., NMN) Activator->Reaction_Setup Inhibitor Test Compound/Inhibitor Inhibitor->Reaction_Setup Buffer Assay Buffer Buffer->Reaction_Setup Incubation Incubate at Room Temperature or 37°C Reaction_Setup->Incubation Fluor Fluorescence Reading (Ex: 300 nm, Em: 410 nm for ε-NAD) Incubation->Fluor HPLC HPLC Analysis (Quantify NAD+, ADPR, cADPR) Incubation->HPLC Data_Processing Subtract Blank Normalize to Control Fluor->Data_Processing HPLC->Data_Processing Kinetics Calculate Kinetic Parameters (Km, Vmax, IC50) Data_Processing->Kinetics

Caption: General experimental workflow for in vitro Sthis compound activity assays.

Materials and Reagents

ReagentSupplier ExampleCatalog Number Example
Recombinant Human Sthis compound (aa 28-724)BPS Bioscience100069
N6-etheno-Nicotinamide Adenine Dinucleotide (ε-NAD)BPS Bioscience83565
Nicotinamide Adenine Dinucleotide (NAD⁺)Sigma-AldrichN7004
Nicotinamide Mononucleotide (NMN)Sigma-AldrichN3501
Sthis compound Inhibitor (DSRM-3716)BPS Bioscience83673
96-well Black, Flat-Bottom PlateCorning3915
HPLC VialsAgilent Technologies5182-0714

Experimental Protocols

Protocol 1: Fluorogenic Assay for Sthis compound Hydrolase Activity

This protocol is adapted from commercially available kits and is suitable for HTS applications.[8][11][12]

1. Reagent Preparation:

  • 1x Sthis compound Hydrolase Buffer: Prepare by diluting a 4x stock solution (e.g., 40 mM Tris-HCl pH 8.0, 110 mM NaCl, 2.2 mM KCl, 20% glycerol, 3 mM DTT) with water.

  • Sthis compound Enzyme Solution: Thaw recombinant Sthis compound on ice. Dilute the enzyme to the desired concentration (e.g., 30 ng/µl) with 1x Sthis compound Hydrolase Buffer. Note: Sthis compound enzyme is sensitive to freeze-thaw cycles.

  • ε-NAD Substrate Solution: Dilute the ε-NAD stock (e.g., 12 mM) to the desired final concentration (e.g., 100 µM) in 1x Sthis compound Hydrolase Buffer.

  • Test Compound/Inhibitor Solution: Prepare a stock solution of the test compound in DMSO. Dilute to the desired concentration in 1x Sthis compound Hydrolase Buffer. The final DMSO concentration in the assay should not exceed 1%.

2. Assay Procedure (96-well plate format):

  • Add 30 µl of 1x Sthis compound Hydrolase Buffer to all wells.

  • To the inhibitor wells, add 5 µl of the test compound solution. To the control wells, add 5 µl of the diluent solution (e.g., 1x Sthis compound Hydrolase Buffer with the same percentage of DMSO as the test compound).

  • To the "Blank" wells, add 10 µl of 1x Sthis compound Hydrolase Buffer.

  • Add 10 µl of the diluted Sthis compound enzyme to the "Positive Control" and "Test Inhibitor" wells.

  • Cover the plate and incubate for 30 minutes at room temperature with gentle agitation to allow for enzyme-inhibitor interaction.

  • Initiate the reaction by adding 5 µl of the diluted ε-NAD solution to all wells.

  • Cover the plate with aluminum foil and incubate for 90-120 minutes at room temperature with gentle agitation.

  • Measure the fluorescence using a microplate reader with excitation at approximately 300 nm and emission at approximately 410 nm.

  • Subtract the "Blank" value from all other readings.

Protocol 2: HPLC-Based Assay for Sthis compound NADase Activity

This protocol allows for the direct measurement of NAD⁺ consumption and product formation.[3][13]

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES/NaOH, pH 7.5.

  • Sthis compound Enzyme Solution: Prepare purified recombinant Sthis compound in the assay buffer. The final concentration in the reaction will depend on the specific activity of the enzyme preparation (e.g., 0.5 - 10 µg/mL).

  • NAD⁺ Substrate Solution: Prepare a stock solution of NAD⁺ in the assay buffer. The final concentration in the reaction is typically in the range of 50-250 µM.

  • NMN Activator Solution (Optional): To measure activated Sthis compound, prepare a stock solution of NMN in the assay buffer. The final concentration is typically in the range of 0.2-1 mM.[3]

2. Assay Procedure:

  • Set up the reaction mixture in a microcentrifuge tube. For a 50 µl reaction, combine:

    • Sthis compound enzyme

    • Assay Buffer

    • NMN (if testing activation)

    • Test compound or vehicle

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding NAD⁺.

  • Incubate at 37°C. Collect aliquots (e.g., 10 µl) at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction by adding an equal volume of ice-cold 0.4 M perchloric acid (HClO₄).

  • Centrifuge the samples at high speed to pellet the precipitated protein.

  • Transfer the supernatant to HPLC vials for analysis.

3. HPLC Analysis:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of a suitable buffer system (e.g., ammonium formate and methanol) is typically used.[10]

  • Detection: UV absorbance at 260 nm.

  • Quantification: The concentration of NAD⁺, ADPR, and cADPR is determined by comparing the peak areas to a standard curve of known concentrations of these molecules.

Data Presentation and Analysis

All quantitative data should be presented in a clear and organized manner. Below are example tables for summarizing experimental parameters and results.

Table 1: Optimal Reagent Concentrations for Sthis compound In Vitro Assays

ParameterFluorogenic AssayHPLC-Based Assay
Sthis compound Enzyme Concentration10 - 50 ng/µl0.5 - 10 µg/mL
Substrate (ε-NAD) Conc.50 - 200 µMN/A
Substrate (NAD⁺) Conc.N/A50 - 250 µM
Activator (NMN) Conc.0.1 - 1 mM0.2 - 1 mM
Incubation Time60 - 120 minutes0 - 60 minutes (time course)
Incubation TemperatureRoom Temperature37°C

Table 2: Example Kinetic Parameters for Human Sthis compound

ParameterValueAssay ConditionReference
Km for NAD⁺28 ± 4 µMResazurin fluorescence assay[3]
Vmax9 ± 0.3 µM/minResazurin fluorescence assay[3]
Basal NADase Specific Activity~0.02 U/mgHPLC assay, full-length human Sthis compound from HEK cells[13]

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for the in vitro measurement of Sthis compound NADase activity. The choice between a fluorogenic and an HPLC-based assay will depend on the specific research needs, with the former being ideal for high-throughput screening and the latter providing more detailed kinetic information. A thorough understanding of the principles of Sthis compound activation and the ability to reliably measure its enzymatic activity are crucial for advancing the development of novel therapeutics for neurodegenerative conditions.

References

Application Notes and Protocols for Studying ARM1 Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, disease mechanisms, and for the development of novel therapeutics. The designation "ARM1" can be ambiguous and may refer to several different proteins, including ANKMY1 (Ankyrin Repeat and MYND Domain Containing 1), AMY-1 (Associate of c-MYC), or proteins containing Armadillo (ARM) repeats, which are known to mediate protein-protein interactions.[1] This document provides detailed application notes and protocols for key techniques to study the interactions of proteins falling under the "this compound" designation, with a focus on methods applicable to proteins with ARM or similar repeat domains. The techniques described are Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H) screening, and Förster Resonance Energy Transfer (FRET).

Application Note 1: Co-Immunoprecipitation (Co-IP) for the Identification of Endogenous this compound Interaction Complexes

Co-immunoprecipitation is a powerful technique to isolate a protein of interest ("bait") and its interacting partners ("prey") from cell or tissue lysates.[2] This method is invaluable for validating interactions within a cellular context. When coupled with mass spectrometry, it can identify novel interacting proteins.

Experimental Protocol: Co-Immunoprecipitation

1. Cell Lysis:

  • Culture cells expressing the this compound protein of interest to approximately 80-90% confluency.

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) to the cell culture plate.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine the protein concentration using a Bradford or BCA assay.

2. Immunoprecipitation:

  • To reduce non-specific binding, pre-clear the lysate by adding 20 µL of Protein A/G agarose beads and incubating for 1 hour at 4°C on a rotator.

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

  • Add 1-5 µg of an antibody specific to this compound to the pre-cleared lysate. As a negative control, use an equivalent amount of isotype control IgG in a separate tube.

  • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add 30 µL of Protein A/G agarose beads to capture the antibody-protein complexes.

  • Incubate for an additional 1-2 hours at 4°C with gentle rotation.

3. Washing and Elution:

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Discard the supernatant and wash the beads three to five times with 1 mL of ice-cold IP lysis buffer (or a wash buffer with lower detergent concentration). After each wash, pellet the beads and discard the supernatant.

  • After the final wash, carefully remove all supernatant.

  • To elute the proteins, add 40 µL of 2x Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes.

  • Centrifuge at 1,000 x g for 1 minute and collect the supernatant containing the eluted proteins.

4. Analysis:

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against this compound and suspected interacting partners.

  • For identification of novel interactors, the eluted sample can be analyzed by mass spectrometry.

Data Presentation: Quantitative Co-IP Mass Spectrometry Data

The following table is an example of how quantitative data from a Co-IP experiment coupled with mass spectrometry (e.g., using label-free quantification or SILAC) could be presented.

Bait ProteinIdentified Interacting ProteinFold Enrichment (this compound-IP vs. IgG-IP)p-value
This compoundProtein X15.20.001
This compoundProtein Y8.70.005
This compoundProtein Z2.10.048

Visualization: Co-Immunoprecipitation Workflow

CoIP_Workflow start Cell Lysate Preparation preclear Pre-clearing with Protein A/G Beads start->preclear ip Immunoprecipitation with anti-ARM1 Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads to Remove Non-specific Binders capture->wash elute Elution of Protein Complexes wash->elute analysis Analysis by Western Blot or Mass Spectrometry elute->analysis

Caption: Workflow for Co-Immunoprecipitation.

Application Note 2: Yeast Two-Hybrid (Y2H) for Screening this compound Interaction Libraries

The Yeast Two-Hybrid (Y2H) system is a genetic method used to discover binary protein-protein interactions.[3] It is particularly useful for screening entire cDNA libraries to identify novel interacting partners of this compound.

Experimental Protocol: Yeast Two-Hybrid

1. Plasmid Construction:

  • Clone the full-length coding sequence of this compound into a "bait" vector (e.g., pGBKT7), which fuses this compound to a DNA-binding domain (DBD).

  • A cDNA library is cloned into a "prey" vector (e.g., pGADT7), fusing the library of proteins to a transcriptional activation domain (AD).

2. Yeast Transformation and Mating:

  • Transform the bait plasmid into a yeast strain of one mating type (e.g., MATa).

  • Transform the prey library plasmids into a yeast strain of the opposite mating type (e.g., MATα).

  • Mate the bait and prey strains by mixing them on a rich medium (YPD) and incubating for 4-6 hours at 30°C.

3. Selection of Diploids and Interaction Screening:

  • Plate the mated yeast on diploid-selective medium (e.g., SD/-Trp/-Leu) to select for cells that contain both bait and prey plasmids.

  • Incubate at 30°C for 3-5 days until colonies appear.

  • Replica-plate the diploid colonies onto a high-stringency selective medium (e.g., SD/-Trp/-Leu/-His/-Ade) that requires the activation of reporter genes (HIS3 and ADE2) for growth.

  • Positive interactions are identified by the growth of yeast colonies on the high-stringency medium.

4. Identification of Interacting Partners:

  • Isolate the prey plasmids from the positive yeast colonies.

  • Sequence the insert in the prey plasmid to identify the protein that interacts with this compound.

  • Perform further validation experiments (e.g., Co-IP) to confirm the interaction.

Data Presentation: Summary of Y2H Screening Results
BaitPrey LibraryNumber of Colonies ScreenedNumber of Positive ClonesIdentified Interactors
This compound-DBDHuman Brain cDNA1 x 10^742Protein A, Protein B, Protein C
Lamin-DBD (Control)Human Brain cDNA1 x 10^73(Known false positives)

Visualization: Yeast Two-Hybrid Workflow

Y2H_Workflow bait Bait: this compound fused to DNA-Binding Domain (DBD) transform Transform into Yeast bait->transform prey Prey: cDNA Library fused to Activation Domain (AD) prey->transform mate Mate Bait and Prey Strains transform->mate select Select for Diploids mate->select screen Screen for Interaction on Selective Media select->screen identify Isolate and Sequence Prey Plasmids screen->identify

Caption: Workflow for a Yeast Two-Hybrid screen.

Application Note 3: Förster Resonance Energy Transfer (FRET) for In Vivo Validation of this compound Interactions

FRET is a microscopy technique to investigate protein interactions in living cells.[4] It relies on the transfer of energy from an excited donor fluorophore to an acceptor fluorophore when they are in close proximity (typically <10 nm).

Experimental Protocol: FRET Microscopy

1. Construct Preparation and Cell Transfection:

  • Create expression vectors where this compound is fused to a donor fluorophore (e.g., CFP) and the putative interacting partner is fused to an acceptor fluorophore (e.g., YFP).

  • Transfect mammalian cells with the desired combination of plasmids:

    • Donor only (this compound-CFP)

    • Acceptor only (Interactor-YFP)

    • Donor and Acceptor (this compound-CFP and Interactor-YFP)

  • Incubate the cells for 24-48 hours to allow for protein expression.

2. Image Acquisition:

  • Use a fluorescence microscope equipped for FRET imaging.

  • Acquire three images for each cell expressing both fluorophores:

    • Donor channel (excite with donor wavelength, detect with donor emission filter).

    • Acceptor channel (excite with acceptor wavelength, detect with acceptor emission filter).

    • FRET channel (excite with donor wavelength, detect with acceptor emission filter).

3. FRET Analysis:

  • Correct the raw FRET image for spectral bleed-through from the donor and direct excitation of the acceptor.

  • Calculate the normalized FRET (NFRET) or FRET efficiency (E) for each pixel or region of interest. A common formula for apparent FRET efficiency is:

    • E = 1 - (IDA / ID)

    • Where IDA is the fluorescence intensity of the donor in the presence of the acceptor, and ID is the fluorescence intensity of the donor in the absence of the acceptor.

Data Presentation: Quantitative FRET Analysis
Protein PairMean FRET Efficiency (%)Standard Deviationn (cells)
This compound-CFP + Interactor-YFP18.53.230
This compound-CFP + UnrelatedProtein-YFP2.10.830
This compound-CFP only0-30

Visualization: Principle of FRET

FRET_Principle cluster_no_interaction No Interaction (>10 nm) cluster_interaction Interaction (<10 nm) Donor1 Donor (CFP) Emission1 Donor Emission (475 nm) Donor1->Emission1 Acceptor1 Acceptor (YFP) Excitation1 Excitation (433 nm) Excitation1->Donor1 Donor2 Donor (CFP) Acceptor2 Acceptor (YFP) Donor2->Acceptor2 FRET Emission2 Acceptor Emission (527 nm) Acceptor2->Emission2 Excitation2 Excitation (433 nm) Excitation2->Donor2

Caption: Principle of Förster Resonance Energy Transfer (FRET).

Application Note 4: Example Signaling Pathway - Sthis compound Activation

While not definitively "this compound", the Sthis compound protein contains an ARM domain and is a well-studied example of how protein interactions regulate a signaling pathway. Sthis compound is a key player in axon degeneration.[4][5] Its activation is tightly regulated by the ratio of NAD+ and its precursor NMN.

In a healthy axon, high levels of NAD+ bind to the ARM domain of Sthis compound, keeping it in an auto-inhibited state.[4] Upon axonal injury, the enzyme NMNAT2 is degraded, leading to an increase in NMN and a decrease in NAD+. NMN can displace NAD+ from the Sthis compound ARM domain, leading to a conformational change, activation of its TIR domain's NADase activity, and subsequent axon destruction.[4]

Visualization: Sthis compound Activation Signaling Pathway

SARM1_Pathway Injury Axon Injury NMNAT2_deg NMNAT2 Degradation Injury->NMNAT2_deg NMN_inc NMN Increase NMNAT2_deg->NMN_inc NAD_dec NAD+ Decrease NMNAT2_deg->NAD_dec SARM1_active Active Sthis compound (NMN Bound) NMN_inc->SARM1_active promotes activation SARM1_inactive Inactive Sthis compound (NAD+ Bound) NAD_dec->SARM1_inactive relieves inhibition SARM1_inactive->SARM1_active Conformational Change NAD_depletion Rapid NAD+ Depletion SARM1_active->NAD_depletion NADase activity Axon_deg Axon Degeneration NAD_depletion->Axon_deg

Caption: Simplified Sthis compound activation pathway in axon injury.

References

ARM1 (SARM1) Antibody: Application Notes and Protocols for Western Blot and Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARM1, also known as Sterile Alpha and TIR Motif Containing 1 (Sthis compound), is a key protein involved in the regulation of neuronal integrity and immune responses. Its most prominent role is as a central executioner of Wallerian degeneration, a process of programmed axonal self-destruction triggered by injury or disease. Sthis compound possesses an intrinsic NAD+ hydrolase activity, and its activation leads to a rapid depletion of cellular NAD+, a critical metabolite for neuronal survival, thereby initiating a cascade of events culminating in axonal degradation. This pivotal role in neurodegeneration has positioned Sthis compound as a promising therapeutic target for a range of neurological disorders.

These application notes provide detailed protocols and supporting data for the use of this compound/Sthis compound antibodies in Western Blotting (WB) and Immunohistochemistry (IHC), two common techniques for studying protein expression and localization.

Data Presentation

The following tables summarize the characteristics and recommended starting dilutions for several commercially available this compound/Sthis compound antibodies. It is important to note that optimal dilutions should be determined experimentally by the end-user.

Table 1: this compound/Sthis compound Antibody Information for Western Blot (WB)

Antibody/SupplierCatalog NumberHost SpeciesClonalityRecommended DilutionObserved Molecular Weight (kDa)Positive Controls
Cell Signaling Technology13022RabbitMonoclonal (D2M5I)1:1000~80Daudi, HEK-293, Neuro-2a, Raji, SH-SY5Y cells; human testis, mouse and rat brain tissue
Proteintech28625-1-APRabbitPolyclonal1:1500 - 1:2500Not specifiedDaudi, HEK-293, Neuro-2a, Raji, SH-SY5Y cells; human testis, mouse and rat brain tissue
GeneTexGTX636097RabbitMonoclonal (HL1066)1:500 - 1:3000~72SH-SY5Y cells, various tissue extracts
Abcamab309195RabbitMonoclonal (EPR24834-80)Not specifiedNot specifiedNot specified
MyBioSourceMBS9238669RabbitPolyclonal1:400~75Human liver tissue

Table 2: this compound/Sthis compound Antibody Information for Immunohistochemistry (IHC)

Antibody/SupplierCatalog NumberHost SpeciesClonalityRecommended DilutionAntigen RetrievalPositive Controls
Proteintech55488-1-APRabbitPolyclonal1:50 - 1:500Heat-mediated (TE buffer, pH 9.0 or Citrate buffer, pH 6.0)Human tissues
MyBioSourceMBS9238669RabbitPolyclonal1:400Heat-mediated (Sodium Citrate buffer, pH 6.0)Human liver tissue
Abcamab309195RabbitMonoclonal (EPR24834-80)1:50 (for IHC-Fr)Heat-mediated (Tris-EDTA buffer, pH 9.0)Rat and mouse hippocampus, rat and mouse heart (frozen sections)
Sigma-Aldrich (Atlas Antibodies)HPA024759RabbitPolyclonal1:20 - 1:50Not specifiedHuman tissues

Signaling Pathway and Experimental Workflows

Sthis compound Signaling Pathway in Axon Degeneration

Sthis compound is a central player in the execution of axon degeneration. Under normal physiological conditions, Sthis compound is maintained in an inactive state. Axonal injury leads to the depletion of NMNAT2, a key enzyme in NAD+ synthesis. The resulting increase in the NMN/NAD+ ratio triggers the activation of Sthis compound's intrinsic NADase activity. Activated Sthis compound rapidly consumes cellular NAD+, leading to energy failure and subsequent activation of downstream executioner pathways, ultimately resulting in the breakdown of the axonal cytoskeleton and complete degeneration of the axon.

SARM1_Signaling_Pathway cluster_upstream Upstream Events cluster_sthis compound Sthis compound Activation cluster_downstream Downstream Consequences Axon_Injury Axonal Injury NMNAT2_depletion NMNAT2 Depletion Axon_Injury->NMNAT2_depletion NMN_accumulation Increased NMN/NAD+ Ratio NMNAT2_depletion->NMN_accumulation SARM1_active Active Sthis compound (NADase) NMN_accumulation->SARM1_active activates SARM1_inactive Inactive Sthis compound NAD_depletion NAD+ Depletion SARM1_active->NAD_depletion catalyzes Energy_failure Energy Failure NAD_depletion->Energy_failure Axon_degeneration Axon Degeneration Energy_failure->Axon_degeneration

Sthis compound signaling cascade in axon degeneration.
Western Blot Experimental Workflow

The following diagram outlines the key steps involved in performing a Western Blot to detect this compound/Sthis compound.

Western_Blot_Workflow start Start sample_prep 1. Sample Preparation start->sample_prep sds_page 2. SDS-PAGE sample_prep->sds_page transfer 3. Protein Transfer sds_page->transfer blocking 4. Blocking transfer->blocking primary_ab 5. Primary Antibody Incubation (anti-Sthis compound) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation primary_ab->secondary_ab detection 7. Detection secondary_ab->detection analysis 8. Data Analysis detection->analysis end End analysis->end

General workflow for Western Blotting.
Immunohistochemistry Experimental Workflow

The following diagram illustrates the general procedure for Immunohistochemistry to visualize this compound/Sthis compound in tissue sections.

IHC_Workflow start Start deparaffinization 1. Deparaffinization & Rehydration start->deparaffinization antigen_retrieval 2. Antigen Retrieval deparaffinization->antigen_retrieval blocking 3. Blocking antigen_retrieval->blocking primary_ab 4. Primary Antibody Incubation (anti-Sthis compound) blocking->primary_ab secondary_ab 5. Secondary Antibody Incubation primary_ab->secondary_ab detection 6. Detection (e.g., DAB) secondary_ab->detection counterstain 7. Counterstaining detection->counterstain dehydration_mounting 8. Dehydration & Mounting counterstain->dehydration_mounting imaging 9. Imaging dehydration_mounting->imaging end End imaging->end

General workflow for Immunohistochemistry.

Experimental Protocols

Western Blot Protocol

This protocol provides a general guideline. Optimization may be required for specific antibodies and sample types.

A. Sample Preparation (Cell Lysates)

  • Collect cells by centrifugation and wash once with ice-cold PBS. 2

Animal Models for In Vivo Studies of SARM1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterile Alpha and Toll/Interleukin Receptor Motif-containing 1 (SARM1) has emerged as a critical executioner of programmed axonal degeneration, also known as Wallerian degeneration. Its intrinsic NADase activity, which is triggered by various insults, leads to a rapid depletion of nicotinamide adenine dinucleotide (NAD+) and subsequent energetic collapse and destruction of the axon. This central role in axon self-destruction has positioned Sthis compound as a key therapeutic target for a wide range of neurodegenerative diseases and injuries, including peripheral neuropathies, traumatic brain injury, and neuroinflammatory conditions.

These application notes provide a comprehensive overview of the available animal models for studying Sthis compound function in vivo, complete with detailed experimental protocols and quantitative data to guide researchers in this field.

Sthis compound Animal Models

The most widely utilized animal models for Sthis compound research are genetically engineered mice, including global knockout, conditional knockout, and transgenic lines. These models have been instrumental in elucidating the fundamental role of Sthis compound in axonal degeneration and its contribution to various pathological conditions.

Sthis compound Knockout (KO) Mice

Sthis compound global knockout mice, where the Sthis compound gene is inactivated in all cells, have been foundational in demonstrating the protein's essential role in Wallerian degeneration. These mice exhibit remarkable protection against axonal degeneration following various insults.

Generation of Sthis compound KO Mice:

  • Targeting Strategy: Sthis compound KO mice can be generated by targeted deletion of critical exons (e.g., exons 3-6) of the Sthis compound gene using homologous recombination in embryonic stem cells.

  • Breeding: Heterozygous mice are bred to generate wild-type, heterozygous, and homozygous knockout littermates for experimental comparison.

  • Genotyping: PCR-based genotyping is used to confirm the genetic status of the offspring.

Sthis compound Conditional Knockout (cKO) Mice

To investigate the cell-type-specific roles of Sthis compound, conditional knockout mice are employed. These models allow for the deletion of Sthis compound in specific cell populations, such as neurons or glial cells, by crossing mice carrying a floxed Sthis compound allele (SARM1f/f) with mice expressing Cre recombinase under the control of a cell-type-specific promoter (e.g., Nestin-Cre for pan-neuronal deletion or GFAP-Cre for astrocyte-specific deletion).

Generation of Sthis compound cKO Mice:

  • SARM1f/f Mice: Mice with loxP sites flanking a critical exon of the Sthis compound gene are generated.

  • Cre Driver Lines: These mice are then crossed with a specific Cre driver line (e.g., Nestin-Cre, GFAP-Cre) to excise the floxed allele in the desired cell population.

Experimental Models of Sthis compound-Mediated Pathologies

A variety of experimental models can be applied to Sthis compound knockout and wild-type mice to investigate the role of Sthis compound in different disease contexts.

Vincristine-Induced Peripheral Neuropathy (VIPN)

Vincristine, a chemotherapeutic agent, is known to cause a painful peripheral neuropathy characterized by axonal degeneration. Sthis compound KO mice are protected from the development of VIPN.

Protocol for Vincristine-Induced Peripheral Neuropathy:

  • Animals: Adult male and female Sthis compound KO and wild-type littermate mice.

  • Vincristine Administration: Administer vincristine sulfate (0.1 mg/kg to 1.5 mg/kg) via intraperitoneal (i.p.) injection. The injection schedule can vary, for example, twice weekly for four weeks.

  • **Behavioral Assessment

Application Notes: Utilizing CRISPR-Cas9 to Elucidate the Function of the ARM1 Gene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ARM1 (ADRM1)

Adhesion Regulating Molecule 1 (this compound), also known as ADRM1 or Rpn13, is a crucial component of the 26S proteasome, where it functions as a ubiquitin receptor. The proteasome is a multi-protein complex responsible for the degradation of ubiquitinated proteins, a key process in cellular homeostasis. This compound plays a direct role in recruiting the deubiquitinating enzyme, ubiquitin carboxyl-terminal hydrolase L5 (UCHL5), to the proteasome.

Dysregulation of this compound expression has been increasingly implicated in the pathogenesis of various cancers. Overexpression of this compound is associated with increased cell adhesion, proliferation, migration, and survival in cancer cells. Notably, studies have linked elevated this compound levels to malignancies such as ovarian, colorectal, and gastric cancer, as well as acute leukemia. Evidence suggests that this compound may exert its oncogenic effects through the modulation of key signaling pathways, including the NF-κB signaling pathway. Given its role in cancer progression, this compound is emerging as a promising therapeutic target and a potential biomarker for cancer diagnosis and prognosis.

The CRISPR-Cas9 system offers a powerful and precise tool for genome editing, enabling researchers to create targeted gene knockouts to study gene function. By specifically disrupting the this compound gene, researchers can investigate its precise role in cellular processes and its contribution to disease states, paving the way for the development of novel therapeutic strategies.

Application of CRISPR-Cas9 for this compound Functional Analysis

The CRISPR-Cas9 system can be employed to create knockout cell lines or animal models for the this compound gene, allowing for a detailed investigation of its function. The primary applications include:

  • Validating this compound as a Therapeutic Target: By knocking out this compound in cancer cell lines, researchers can assess the impact on cell viability, proliferation, and tumorigenicity, thereby validating it as a potential drug target.

  • Investigating Mechanisms of Action: CRISPR-mediated knockout of this compound allows for the study of downstream effects on cellular signaling pathways, such as the NF-κB pathway, to elucidate its mechanism of action in cancer progression.

  • Drug Discovery Screening: this compound knockout cells can be utilized in high-throughput screening assays to identify compounds that are synthetically lethal with the loss of this compound function, offering new avenues for personalized medicine.

  • Understanding Drug Resistance: The role of this compound in the development of resistance to proteasome inhibitors or other chemotherapeutic agents can be explored by studying the response of this compound knockout cells to various treatments.

Experimental Workflow for this compound Knockout

The following diagram outlines the typical workflow for generating and validating an this compound knockout cell line using CRISPR-Cas9.

CRISPR_Workflow Experimental Workflow for this compound Gene Knockout using CRISPR-Cas9 cluster_0 Phase 1: sgRNA Design and Vector Construction cluster_1 Phase 2: Cell Line Transfection and Selection cluster_2 Phase 3: Clonal Isolation and Expansion cluster_3 Phase 4: Validation of this compound Knockout cluster_4 Phase 5: Functional Analysis sgRNA_Design sgRNA Design & Off-Target Analysis (e.g., CHOPCHOP) Vector_Cloning sgRNA Cloning into Cas9 Expression Vector (e.g., pX458) sgRNA_Design->Vector_Cloning Transfection Transfection of Cas9/sgRNA Vector into Target Cells Vector_Cloning->Transfection Selection Selection of Transfected Cells (e.g., antibiotic selection or FACS) Transfection->Selection Single_Cell_Isolation Single-Cell Isolation (e.g., limiting dilution or FACS) Selection->Single_Cell_Isolation Clonal_Expansion Expansion of Single-Cell Clones Single_Cell_Isolation->Clonal_Expansion Genomic_Validation Genomic DNA Extraction & PCR Clonal_Expansion->Genomic_Validation Sequencing Sanger Sequencing to Confirm Indels Genomic_Validation->Sequencing Protein_Validation Western Blot to Confirm Loss of this compound Protein Sequencing->Protein_Validation Functional_Assays Phenotypic and Functional Assays Protein_Validation->Functional_Assays

Caption: CRISPR-Cas9 workflow for generating and validating this compound knockout cell lines.

This compound Signaling Pathway

The following diagram illustrates the role of this compound within the 26S proteasome and its influence on downstream signaling.

ARM1_Pathway Simplified Signaling Pathway of this compound cluster_proteasome 26S Proteasome This compound This compound (Rpn13) Ubiquitin Receptor UCHL5 UCHL5 Deubiquitinase This compound->UCHL5 recruits & activates Proteasome_Core Proteasome Core Particle This compound->Proteasome_Core part of NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway modulates Degradation_Products Degradation Products Proteasome_Core->Degradation_Products degrades Ub_Protein Ubiquitinated Substrate Protein Ub_Protein->this compound binds to Cell_Proliferation Cell Proliferation & Survival NFkB_Pathway->Cell_Proliferation Cell_Adhesion Cell Adhesion & Migration NFkB_Pathway->Cell_Adhesion

Caption: this compound's role in the proteasome and its impact on the NF-κB pathway.

Protocols

Protocol 1: Generation of this compound Knockout Cell Lines using CRISPR-Cas9

This protocol provides a detailed methodology for creating this compound knockout cell lines.

**1. sgRNA Design and Vector

Application Notes and Protocols for SARM1 Inhibitor Screening and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterile Alpha and Toll/Interleukin Receptor Motif Containing 1 (SARM1) has emerged as a critical executioner of programmed axon degeneration, also known as Wallerian degeneration. Its intrinsic NADase activity, which is activated in response to a variety of neuronal insults, leads to the rapid depletion of the essential metabolite NAD+, triggering a cascade of events that culminates in axonal destruction. This central role in axon loss makes Sthis compound a compelling therapeutic target for a range of neurodegenerative diseases, including peripheral neuropathies, traumatic brain injury, and glaucoma.

These application notes provide a comprehensive overview of the screening and development of Sthis compound inhibitors. They include a summary of known inhibitors and their potencies, detailed protocols for key screening assays, and a depiction of the Sthis compound signaling pathway to guide inhibitor development strategies.

Quantitative Data for Sthis compound Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several reported Sthis compound inhibitors. This data is crucial for comparing the potency of different compounds and for guiding structure-activity relationship (SAR) studies.

Compound NameIC50Assay TypeNotes
Berberine chloride77 - 140 µM[1]Fluorescence-based (e-NAD)Non-competitive inhibitor.[1]
Zinc chloride10 µM[1]Fluorescence-based (e-NAD)Non-competitive inhibitor, suggests the presence of an allosteric binding pocket.[1]
Compound 17417.2 nM[2][3]PC6-based hydrolase assayA novel potent Sthis compound inhibitor.[2][3]
Compound 331P1189.3 nM[2][3]PC6-based hydrolase assayA novel Sthis compound inhibitor with good in vivo efficacy.[2][3]
Isothiazole Compound 14 µM[4]Biochemical NADase assayIdentified from a high-throughput screen.[4]
Isothiazole Compounds 4, 8, 9, 100.16 - 0.37 µM[4][5]Biochemical NADase assayOptimized potent and selective irreversible inhibitors.[4][5]
MY-9BLow µM[6]Cell-based cADPR productionCovalent, irreversible inhibitor targeting an allosteric cysteine.[6]
WX-02-37Low µM[6]Cell-based cADPR productionCovalent, irreversible inhibitor targeting an allosteric cysteine.[6]
DSRM-3716Not specifiedNot specifiedA known Sthis compound inhibitor used as a control in assays.[5]

Sthis compound Signaling Pathway

Sthis compound activation is a key nodal point in the pathway of axon degeneration. A variety of upstream signals, indicative of neuronal stress or injury, converge to activate its NADase function. The primary known activator is an increased ratio of nicotinamide mononucleotide (NMN) to NAD+.[2] Under healthy conditions, the enzyme NMNAT2 maintains low NMN and high NAD+ levels, keeping Sthis compound in an inactive state.[2] Following injury, NMNAT2 levels drop, leading to NMN accumulation and subsequent Sthis compound activation.[2] Other activators include mitochondrial toxins, the rodenticide Vacor, and signaling through TNF-α and necroptosis pathways.[1][4]

Once activated, Sthis compound rapidly depletes cellular NAD+. This metabolic crisis is a central event, leading to downstream consequences including ATP depletion, calcium influx, and activation of calpains, which are proteases that degrade cytoskeletal components, ultimately leading to the structural collapse of the axon.[1][7]

SARM1_Signaling_Pathway cluster_upstream Upstream Activators cluster_sthis compound Sthis compound Activation cluster_downstream Downstream Effects Axonal Injury Axonal Injury NMNAT2 degradation NMNAT2 degradation Axonal Injury->NMNAT2 degradation Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondrial Dysfunction->NMNAT2 degradation TNF-alpha TNF-alpha SARM1_inactive Sthis compound (inactive) TNF-alpha->SARM1_inactive Necroptosis Signaling Necroptosis Signaling Necroptosis Signaling->SARM1_inactive Increased NMN/NAD+ ratio Increased NMN/NAD+ ratio NMNAT2 degradation->Increased NMN/NAD+ ratio Increased NMN/NAD+ ratio->SARM1_inactive activates SARM1_active Sthis compound (active) NADase SARM1_inactive->SARM1_active NAD+ Depletion NAD+ Depletion SARM1_active->NAD+ Depletion catalyzes ATP Depletion ATP Depletion NAD+ Depletion->ATP Depletion Calcium Influx Calcium Influx NAD+ Depletion->Calcium Influx Axon Degeneration Axon Degeneration ATP Depletion->Axon Degeneration Calpain Activation Calpain Activation Calcium Influx->Calpain Activation Calpain Activation->Axon Degeneration SARM1_inhibitor Sthis compound Inhibitors SARM1_inhibitor->SARM1_active inhibit

Caption: Sthis compound signaling pathway leading to axon degeneration.

Experimental Protocols

High-Throughput Screening (HTS) for Sthis compound Inhibitors using a Fluorescence-Based Assay

This protocol is adapted from a method utilizing the NAD+ analog, etheno-NAD+ (e-NAD), which becomes fluorescent upon cleavage by Sthis compound.[8][9] This assay is suitable for HTS campaigns to identify novel Sthis compound inhibitors.

Materials:

  • Recombinant human Sthis compound protein (TIR domain or SAM-TIR construct)

  • Etheno-NAD+ (e-NAD)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.5, 150 mM NaCl

  • Test compounds dissolved in DMSO

  • Control inhibitor (e.g., Berberine chloride)

  • 384-well black, low-volume assay plates

  • Fluorescence plate reader with excitation at ~330 nm and emission at ~405 nm

Protocol:

  • Prepare Reagents:

    • Dilute recombinant Sthis compound protein to a working concentration of 2X the final desired concentration (e.g., 600 nM for a final concentration of 300 nM) in Assay Buffer.

    • Prepare a 2X working solution of e-NAD at a concentration close to its Km (e.g., 100 µM for a final concentration of 50 µM) in Assay Buffer.

    • Prepare serial dilutions of test compounds and control inhibitor in DMSO. Then, dilute these into Assay Buffer to a 2X final concentration. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup:

    • Add 10 µL of the 2X test compound or control inhibitor solution to the appropriate wells of the 384-well plate.

    • For positive control wells (no inhibition), add 10 µL of Assay Buffer with the corresponding DMSO concentration.

    • For negative control wells (background fluorescence), add 10 µL of Assay Buffer.

  • Enzyme Addition:

    • Add 10 µL of the 2X Sthis compound enzyme solution to all wells except the negative control wells. To the negative control wells, add 10 µL of Assay Buffer.

  • Pre-incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Pre-incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation:

    • Add 10 µL of the 2X e-NAD solution to all wells to initiate the reaction. The final reaction volume is 30 µL.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate at room temperature for a defined period (e.g., 60-120 minutes), protected from light. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Fluorescence Reading:

    • Read the fluorescence intensity on a plate reader at Ex/Em = 330/405 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the negative control wells from all other wells.

    • Calculate the percent inhibition for each test compound concentration relative to the positive control (enzyme activity without inhibitor).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

HTS_Workflow start Start reagent_prep Reagent Preparation (Sthis compound, e-NAD, Compounds) start->reagent_prep plate_setup Assay Plate Setup (Add Compounds/Controls) reagent_prep->plate_setup enzyme_add Add Sthis compound Enzyme plate_setup->enzyme_add pre_incubation Pre-incubation (30 min) enzyme_add->pre_incubation reaction_init Initiate Reaction (Add e-NAD) pre_incubation->reaction_init incubation Incubation (60-120 min) reaction_init->incubation read_plate Read Fluorescence (Ex/Em = 330/405 nm) incubation->read_plate data_analysis Data Analysis (Calculate % Inhibition, IC50) read_plate->data_analysis end End data_analysis->end

Caption: High-throughput screening workflow for Sthis compound inhibitors.

Cell-Based Sthis compound Activity Assay using a Fluorescent Probe (PC6)

This protocol describes a cell-based assay to measure Sthis compound activity using the fluorescent probe PC6. PC6 is a cell-permeable molecule that forms a fluorescent adduct (PAD6) upon reacting with ADPR, a product of Sthis compound's NADase activity.[1] This allows for the direct visualization and quantification of Sthis compound activity in live cells.

Materials:

  • HEK293T cells or a neuronal cell line (e.g., SH-SY5Y)

  • Expression vector for human Sthis compound (optional, for overexpression studies)

  • Cell culture medium and supplements

  • Transfection reagent (if applicable)

  • PC6 fluorescent probe

  • Sthis compound activator (e.g., NMN, Vacor)

  • Test compounds and control inhibitor

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microscope or high-content imaging system

Protocol:

  • Cell Culture and Plating:

    • Culture cells according to standard protocols.

    • Seed cells into a 96-well black, clear-bottom plate at an appropriate density to reach 70-80% confluency on the day of the experiment.

    • If using an overexpression system, transfect the cells with the Sthis compound expression vector 24-48 hours prior to the assay.

  • Compound Treatment:

    • Prepare dilutions of test compounds and control inhibitor in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate for a desired period (e.g., 1-2 hours) at 37°C and 5% CO2.

  • Sthis compound Activation and Probe Loading:

    • Prepare a solution containing the Sthis compound activator (e.g., 1 mM NMN) and the PC6 probe (e.g., 10 µM) in cell culture medium.

    • Add this solution to the wells containing the cells and compounds.

  • Incubation:

    • Incubate the plate at 37°C and 5% CO2 for a period sufficient to induce Sthis compound activity and allow for PAD6 formation (e.g., 2-4 hours).

  • Imaging:

    • Image the cells using a fluorescence microscope or a high-content imaging system.

    • Acquire images in the appropriate fluorescence channel for PAD6 (e.g., excitation ~560 nm, emission ~585 nm). A nuclear counterstain (e.g., Hoechst) can be used for cell segmentation.

  • Image and Data Analysis:

    • Use image analysis software to quantify the mean fluorescence intensity of PAD6 per cell or per well.

    • Normalize the fluorescence intensity to the cell number if a nuclear stain is used.

    • Calculate the percent inhibition of Sthis compound activity for each compound relative to the activator-treated control.

    • Determine the IC50 values by plotting the percent inhibition against the compound concentration.

PC6_Assay_Workflow start Start cell_plating Seed Cells in 96-well Plate start->cell_plating compound_treatment Treat Cells with Inhibitors cell_plating->compound_treatment activation_probe Add Sthis compound Activator + PC6 Probe compound_treatment->activation_probe incubation Incubate (2-4 hours) activation_probe->incubation imaging Fluorescence Imaging incubation->imaging analysis Image and Data Analysis imaging->analysis end End analysis->end

Caption: Cell-based Sthis compound activity assay workflow.

Conclusion

The development of potent and selective Sthis compound inhibitors holds significant promise for the treatment of a wide array of neurodegenerative disorders. The protocols and data presented in these application notes provide a robust framework for researchers to screen for and characterize novel Sthis compound inhibitors. By leveraging these methodologies, the scientific community can accelerate the discovery of new therapeutic agents that target the core mechanism of axon degeneration, with the ultimate goal of preserving neuronal function and improving patient outcomes.

References

Application Notes and Protocols for Quantifying ARM1 (SARM1) Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sterile Alpha and TIR Motif Containing 1 (SARM1), also known as this compound, is a key molecule involved in the regulated process of axonal degeneration, also known as Wallerian degeneration.[1] Its activation leads to the depletion of nicotinamide adenine dinucleotide (NAD+), a critical cellular metabolite, thereby triggering a cascade of events that result in axonal self-destruction.[1] Given its central role in neurodegenerative processes, Sthis compound has emerged as a compelling therapeutic target for a variety of neurological disorders.

Accurate and reliable quantification of Sthis compound gene expression is crucial for understanding its physiological and pathological roles, as well as for the development of novel therapeutics targeting this pathway. These application notes provide an overview and detailed protocols for the most common methods used to quantify Sthis compound mRNA expression: quantitative Polymerase Chain Reaction (qPCR), RNA Sequencing (RNA-Seq), and in situ Hybridization (ISH).

Data Presentation: Comparison of Quantification Methods

The choice of method for quantifying Sthis compound gene expression depends on the specific research question, sample type, desired throughput, and sensitivity. The following table summarizes the key characteristics of each technique.

FeatureQuantitative PCR (qPCR)RNA Sequencing (RNA-Seq)In Situ Hybridization (ISH)
Principle Enzymatic amplification of a specific target sequence.High-throughput sequencing of the entire transcriptome.Hybridization of a labeled probe to the target mRNA within intact tissue.
Primary Output Cycle threshold (Ct) values, relative or absolute quantification.Sequence reads, transcript counts (e.g., FPKM, TPM).Visualization of mRNA localization and semi-quantitative analysis.
Sensitivity Very high, can detect low abundance transcripts.High, dependent on sequencing depth.Moderate to high, dependent on probe and detection chemistry.
Specificity High, determined by primers and probes.High, provides sequence-level information.High, determined by probe sequence.
Quantitative Nature Highly quantitative.[2]Highly quantitative and comprehensive.[3]Semi-quantitative to quantitative with advanced imaging.
Spatial Information NoNoYes, provides cellular and subcellular localization.
Discovery Potential Limited to known targets.High, can identify novel transcripts and splice variants.[3]Limited to known targets.
Throughput HighModerate to highLow to moderate
Cost per Sample LowHighModerate
Starting Material Low (ng of RNA)Low (ng of RNA)Tissue sections or whole mounts

Experimental Protocols

Quantitative Polymerase Chain Reaction (qPCR) for Sthis compound Expression

qPCR is a highly sensitive and specific method for quantifying gene expression and is often considered the gold standard for validating results from high-throughput methods.[2]

Protocol: Two-Step RT-qPCR for Sthis compound mRNA Quantification

This protocol is adapted from standard qPCR procedures and incorporates specific considerations for Sthis compound.

1.1. RNA Isolation and Quality Control:

  • Isolate total RNA from cells or tissues of interest using a TRIzol-based method or a column-based kit (e.g., RNeasy Mini Kit, Qiagen).
  • Treat the RNA with DNase I to remove any contaminating genomic DNA.
  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer). An A260/A280 ratio of ~2.0 and intact ribosomal RNA bands (28S and 18S) are indicative of high-quality RNA.

1.2. Reverse Transcription (cDNA Synthesis):

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Invitrogen).
  • Use a mix of oligo(dT) and random hexamer primers to ensure comprehensive reverse transcription of all RNA species, including Sthis compound mRNA.
  • Include a no-reverse transcriptase control (-RT) to check for genomic DNA contamination in subsequent qPCR reactions.

1.3. qPCR Primer and Probe Design for Human Sthis compound:

  • Design primers that span an exon-exon junction to avoid amplification of any residual genomic DNA.
  • Primers should have a melting temperature (Tm) of approximately 60°C and produce an amplicon of 70-150 bp.
  • For probe-based qPCR (e.g., TaqMan), design a hydrolysis probe with a 5' fluorophore (e.g., FAM) and a 3' quencher (e.g., TAMRA or a non-fluorescent quencher).
  • Example Primer-Probe Set for Human Sthis compound (NM_015077):
  • Forward Primer: CCAGATGTCTTCATCAGCTACCG[4]
  • Reverse Primer: CACTCTGGATGAGTTTGTCCTCG[4]
  • Note: A specific probe sequence would be designed to anneal between the forward and reverse primers.

1.4. qPCR Reaction Setup:

  • Prepare the qPCR reaction mix in a total volume of 20 µL:
  • 10 µL of 2x qPCR Master Mix (containing Taq polymerase, dNTPs, and buffer)
  • 1 µL of 10 µM Forward Primer
  • 1 µL of 10 µM Reverse Primer
  • 1 µL of 10 µM Probe (for TaqMan assays)
  • 2 µL of diluted cDNA (corresponding to 10-100 ng of starting RNA)
  • Nuclease-free water to 20 µL
  • Include a no-template control (NTC) for each primer set to check for contamination.
  • Run all samples and controls in triplicate.

1.5. qPCR Cycling Conditions:

  • Initial Denaturation: 95°C for 10 minutes
  • Cycling (40 cycles):
  • Denaturation: 95°C for 15 seconds
  • Annealing/Extension: 60°C for 1 minute
  • Note: These conditions may need to be optimized depending on the qPCR instrument and master mix used.

1.6. Data Analysis:

  • Determine the cycle threshold (Ct) for each reaction.
  • Normalize the Ct value of Sthis compound to the Ct value of one or more stably expressed housekeeping genes (e.g., GAPDH, ACTB, HPRT1).
  • Calculate the relative expression of Sthis compound using the ΔΔCt method.

RNA Sequencing (RNA-Seq) for Sthis compound Expression Profiling

RNA-Seq provides a comprehensive and unbiased view of the transcriptome, allowing for the quantification of Sthis compound expression as well as the discovery of novel isoforms and splice variants.[3]

Protocol: Standard RNA-Seq Library Preparation and Sequencing

This protocol outlines the general steps for preparing an RNA-Seq library for Illumina sequencing.

2.1. RNA Isolation and Quality Control:

  • Follow the same procedure as for qPCR (Step 1.1) to obtain high-quality total RNA. RNA integrity is critical for RNA-Seq. An RNA Integrity Number (RIN) of ≥ 8 is recommended.

2.2. mRNA Enrichment or Ribosomal RNA Depletion:

  • mRNA Enrichment: Use oligo(dT) magnetic beads to enrich for polyadenylated mRNAs, including Sthis compound. This method is suitable for high-quality RNA samples.
  • Ribosomal RNA (rRNA) Depletion: Use a kit to remove abundant rRNAs. This is recommended for samples with lower RNA quality or when interested in non-polyadenylated RNAs in addition to mRNA.

2.3. RNA Fragmentation and Priming:

  • Fragment the enriched/depleted RNA into smaller pieces (typically 200-500 nucleotides) using enzymatic or chemical methods.
  • Prime the fragmented RNA with random hexamers.

2.4. First and Second Strand cDNA Synthesis:

  • Synthesize the first strand of cDNA using reverse transcriptase.
  • Synthesize the second strand of cDNA using DNA Polymerase I and RNase H. This results in double-stranded cDNA (ds-cDNA).

2.5. End Repair, A-tailing, and Adaptor Ligation:

  • Repair the ends of the ds-cDNA fragments to create blunt ends.
  • Add a single 'A' nucleotide to the 3' ends of the fragments (A-tailing).
  • Ligate sequencing adaptors to the ends of the A-tailed cDNA fragments. These adaptors contain sequences for amplification and sequencing.

2.6. Library Amplification:

  • Amplify the adaptor-ligated library by PCR to generate a sufficient quantity of DNA for sequencing. The number of PCR cycles should be minimized to avoid amplification bias.

2.7. Library Quantification and Sequencing:

  • Quantify the final library using a fluorometric method (e.g., Qubit) and assess the size distribution using a Bioanalyzer.
  • Sequence the library on an Illumina platform (e.g., NovaSeq, NextSeq).

2.8. Data Analysis:

  • Perform quality control on the raw sequencing reads.
  • Align the reads to a reference genome.
  • Quantify the expression of Sthis compound by counting the number of reads that map to its exons.
  • Normalize the expression values to account for differences in library size and gene length (e.g., Transcripts Per Million - TPM, or Fragments Per Kilobase of transcript per Million mapped reads - FPKM).

In Situ Hybridization (ISH) for Sthis compound mRNA Localization

ISH allows for the visualization of Sthis compound mRNA expression within the morphological context of the tissue, providing valuable spatial information. Both chromogenic (CISH) and fluorescent (FISH) detection methods can be used.

Protocol: Chromogenic In Situ Hybridization (CISH) for Sthis compound mRNA

This protocol provides a general workflow for CISH on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

3.1. Probe Design and Synthesis:

  • Design an antisense RNA probe (riboprobe) that is complementary to the Sthis compound mRNA sequence. The probe should be 300-800 bp in length.
  • Incorporate a label, such as digoxigenin (DIG) or biotin, during in vitro transcription of the probe.
  • A sense probe should also be synthesized as a negative control.

3.2. Tissue Preparation:

  • Cut FFPE tissue sections at 5-10 µm thickness and mount them on positively charged slides.
  • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
  • Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).
  • Treat the sections with proteinase K to improve probe accessibility.
  • Post-fix the sections in 4% paraformaldehyde.

3.3. Hybridization:

  • Pre-hybridize the sections in hybridization buffer for 1-2 hours at the hybridization temperature (typically 55-65°C).
  • Dilute the labeled Sthis compound probe in hybridization buffer and apply it to the sections.
  • Incubate overnight in a humidified chamber at the hybridization temperature.

3.4. Post-Hybridization Washes:

  • Wash the slides in a series of stringent salt solutions (SSC buffers) at the hybridization temperature to remove unbound and non-specifically bound probe.

3.5. Immunodetection:

  • Block non-specific antibody binding sites with a blocking solution (e.g., normal serum).
  • Incubate with an anti-DIG or anti-biotin antibody conjugated to an enzyme (e.g., alkaline phosphatase - AP, or horseradish peroxidase - HRP).
  • Wash to remove unbound antibody.

3.6. Signal Detection:

  • Add a chromogenic substrate (e.g., NBT/BCIP for AP, or DAB for HRP) to visualize the location of the probe.
  • Monitor the color development under a microscope.
  • Stop the reaction by washing with water.

3.7. Counterstaining and Mounting:

  • Counterstain the sections with a nuclear stain (e.g., Nuclear Fast Red or Hematoxylin).
  • Dehydrate the sections and mount with a permanent mounting medium.

3.8. Analysis:

  • Examine the slides under a bright-field microscope to assess the localization and relative abundance of Sthis compound mRNA.

Mandatory Visualizations

Sthis compound Activation Signaling Pathway

SARM1_Activation_Pathway cluster_upstream Upstream Triggers cluster_regulation Regulation cluster_sthis compound Sthis compound Activation cluster_downstream Downstream Effects Axonal Injury Axonal Injury NMNAT2 degradation NMNAT2 degradation Axonal Injury->NMNAT2 degradation Mitochondrial Dysfunction Mitochondrial Dysfunction Increased NMN/NAD+ ratio Increased NMN/NAD+ ratio Mitochondrial Dysfunction->Increased NMN/NAD+ ratio Axonal Degeneration Axonal Degeneration Mitochondrial Dysfunction->Axonal Degeneration Neuroinflammation Neuroinflammation Neuroinflammation->Increased NMN/NAD+ ratio NMNAT2 degradation->Increased NMN/NAD+ ratio Inactive Sthis compound (Octamer) Inactive Sthis compound (Octamer) Increased NMN/NAD+ ratio->Inactive Sthis compound (Octamer) Active Sthis compound (TIR domain dimerization) Active Sthis compound (TIR domain dimerization) Inactive Sthis compound (Octamer)->Active Sthis compound (TIR domain dimerization) Conformational Change NAD+ Depletion NAD+ Depletion Active Sthis compound (TIR domain dimerization)->NAD+ Depletion NADase Activity ATP Depletion ATP Depletion NAD+ Depletion->ATP Depletion Calcium Influx Calcium Influx NAD+ Depletion->Calcium Influx ATP Depletion->Mitochondrial Dysfunction Calcium Influx->Mitochondrial Dysfunction

Caption: Sthis compound activation pathway leading to axonal degeneration.

Experimental Workflow for qPCR

qPCR_Workflow Tissue/Cell Sample Tissue/Cell Sample RNA Isolation RNA Isolation Tissue/Cell Sample->RNA Isolation RNA QC RNA QC RNA Isolation->RNA QC Reverse Transcription (cDNA Synthesis) Reverse Transcription (cDNA Synthesis) RNA QC->Reverse Transcription (cDNA Synthesis) qPCR qPCR Reverse Transcription (cDNA Synthesis)->qPCR Data Analysis (ΔΔCt) Data Analysis (ΔΔCt) qPCR->Data Analysis (ΔΔCt) Relative Sthis compound Expression Relative Sthis compound Expression Data Analysis (ΔΔCt)->Relative Sthis compound Expression

Caption: Workflow for quantifying Sthis compound mRNA expression by qPCR.

Experimental Workflow for RNA-Seq

RNASeq_Workflow Total RNA Total RNA mRNA Enrichment / rRNA Depletion mRNA Enrichment / rRNA Depletion Total RNA->mRNA Enrichment / rRNA Depletion Fragmentation & Priming Fragmentation & Priming mRNA Enrichment / rRNA Depletion->Fragmentation & Priming cDNA Synthesis cDNA Synthesis Fragmentation & Priming->cDNA Synthesis Adaptor Ligation Adaptor Ligation cDNA Synthesis->Adaptor Ligation Library Amplification Library Amplification Adaptor Ligation->Library Amplification Sequencing Sequencing Library Amplification->Sequencing Data Analysis Data Analysis Sequencing->Data Analysis Sthis compound Expression (TPM/FPKM) Sthis compound Expression (TPM/FPKM) Data Analysis->Sthis compound Expression (TPM/FPKM)

Caption: Workflow for quantifying Sthis compound mRNA expression by RNA-Seq.

Experimental Workflow for In Situ Hybridization

ISH_Workflow Tissue Section Tissue Section Deparaffinization & Rehydration Deparaffinization & Rehydration Tissue Section->Deparaffinization & Rehydration Permeabilization (Proteinase K) Permeabilization (Proteinase K) Deparaffinization & Rehydration->Permeabilization (Proteinase K) Hybridization with Labeled Probe Hybridization with Labeled Probe Permeabilization (Proteinase K)->Hybridization with Labeled Probe Post-Hybridization Washes Post-Hybridization Washes Hybridization with Labeled Probe->Post-Hybridization Washes Immunodetection Immunodetection Post-Hybridization Washes->Immunodetection Chromogenic/Fluorescent Detection Chromogenic/Fluorescent Detection Immunodetection->Chromogenic/Fluorescent Detection Imaging & Analysis Imaging & Analysis Chromogenic/Fluorescent Detection->Imaging & Analysis Sthis compound mRNA Localization Sthis compound mRNA Localization Imaging & Analysis->Sthis compound mRNA Localization

Caption: Workflow for localizing Sthis compound mRNA expression by ISH.

References

Troubleshooting & Optimization

ARM1 Cloning and Expression: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for common issues encountered during the cloning and expression of the ARM1 protein. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: this compound Gene Cloning

Question: I am unable to amplify the full-length this compound gene via PCR. I only see smears or no bands on my gel.

Answer: This is a common issue, particularly with large or GC-rich genes like this compound. Here are several factors to investigate:

  • DNA Template: Ensure the quality and integrity of your template DNA. Contaminants can inhibit PCR.

  • Polymerase Choice: A standard Taq polymerase may not be sufficient. Use a high-fidelity polymerase with proofreading activity, which is better for long or complex templates.

  • Primer Design:

    • Verify the melting temperature (Tm) of your primers; they should be within 5°C of each other.

    • Check for secondary structures like hairpins or self-dimers using online tools.

    • Ensure primers have a GC content of 40-60%.

  • PCR Conditions: Optimize the annealing temperature using a gradient PCR. You may also need to increase the extension time to accommodate the size of this compound. Adding a PCR enhancer, such as DMSO or betaine, can help with GC-rich sequences.

Question: My ligation/assembly reaction yielded no colonies after transformation.

Answer: Failure to obtain colonies typically points to an issue with the vector, insert, or the ligation/assembly reaction itself.

  • Vector and Insert Preparation:

    • Confirm complete digestion of your vector and insert by running a small amount on an agarose gel. A linearized vector should run at a different size than its uncut, supercoiled form.

    • Ensure you have dephosphorylated the vector to prevent self-ligation, which can be confirmed by setting up a vector-only ligation control.

    • Gel-purify your DNA fragments to remove small, contaminating fragments and enzymes.

  • Molar Ratios: The insert-to-vector molar ratio is critical. A common starting point is a 3:1 ratio, but this may require optimization.

  • Incompetent Competent Cells: The transformation efficiency of your competent cells may be low. Always run a positive control transformation with a known plasmid (e.g., pUC19) to verify cell competency.

Question: I got colonies, but sequencing shows my this compound insert has mutations.

Answer: This indicates an issue with the fidelity of DNA amplification or potential DNA damage.

  • High-Fidelity Polymerase: As mentioned, use a proofreading polymerase for PCR to minimize the introduction of errors.

  • PCR Cycle Number: Keep the number of PCR cycles to a minimum (typically 25-30 cycles) to reduce the chance of random mutations.

  • DNA Damage: Exposing DNA to UV light for extended periods during gel extraction can cause thymine dimers. Use a long-wavelength UV source and minimize exposure time.

Section 2: this compound Protein Expression

Question: I have a sequence-verified this compound construct, but I see little to no protein expression upon induction.

Answer: Low or no expression is a frequent challenge. The problem can be transcriptional, translational, or related to protein instability.

  • Codon Usage: The codon usage of this compound may not be optimal for your expression host (e.g., E. coli). Consider using an E. coli strain that co-expresses tRNAs for rare codons, such as Rosetta™ or BL21(DE3)-CodonPlus.

  • Promoter Leakiness and Toxicity: If this compound is toxic to the host cells, even basal "leaky" expression from the T7 promoter can inhibit cell growth before induction. Try using a vector with tighter regulation (e.g., pBAD) or an expression strain that co-expresses T7 lysozyme (e.g., pLyss).

  • Induction Conditions: The optimal induction conditions (inducer concentration, temperature, induction time) are protein-specific. It is crucial to perform a small-scale optimization experiment.

Question: My this compound protein is expressed, but it's insoluble and found in inclusion bodies.

Answer: Insolubility is often caused by improper protein folding and aggregation, especially for large, multi-domain proteins.

  • Lower Expression Temperature: Reducing the post-induction temperature (e.g., from 37°C to 16-20°C) slows down protein synthesis, which can give the protein more time to fold correctly.

  • Solubility Tags: Fuse this compound with a highly soluble partner protein, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST).

  • Chaperone Co-expression: Express this compound in a host strain that co-expresses molecular chaperones (e.g., GroEL/GroES) to assist with proper folding.

  • Lysis Buffer Composition: The composition of your lysis buffer can impact solubility. Include additives like non-detergent sulfobetaines (NDSBs), L-arginine, or glycerol to help keep the protein soluble after cell lysis.

Experimental Protocols & Data

Protocol: Small-Scale this compound Expression Trial

This protocol is designed to test and optimize this compound expression conditions.

  • Transform your verified this compound expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

  • Inoculate 5 mL of LB medium (with appropriate antibiotic) with a single colony and grow overnight at 37°C with shaking.

  • The next day, use the overnight culture to inoculate four 50 mL cultures of fresh LB medium (with antibiotic) to a starting OD₆₀₀ of 0.05.

  • Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Remove a 1 mL "uninduced" sample from one culture.

  • Induce the cultures according to the conditions outlined in the table below.

  • Harvest 1 mL from each culture at 4 hours post-induction.

  • Centrifuge all 1 mL samples, discard the supernatant, and freeze the cell pellets at -20°C.

  • Analyze the pellets by resuspending them in 100 µL of 1X SDS-PAGE loading buffer, boiling for 10 minutes, and running on an SDS-PAGE gel to compare expression levels.

Table 1: Example Optimization of this compound Expression Conditions
CultureInducer (IPTG) Conc.Induction TemperatureIncubation TimeExpected Outcome
10.1 mM37°C4 hoursHigh expression,

Technical Support Center: Improving Solubility of Recombinant ARM1 Protein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of recombinant ARM1 protein.

Troubleshooting Guide

Problem: Low or No Soluble Expression of Recombinant this compound Protein

Low solubility of recombinant this compound is a common issue, often leading to the formation of inactive protein aggregates known as inclusion bodies. The following sections provide a systematic approach to troubleshoot and optimize the soluble expression of your this compound construct.

Initial Checks & Quick Fixes:

  • Verify Sequence: Ensure the coding sequence of your this compound construct is correct and in-frame with any fusion tags.

  • Fresh Transformation: Always use a fresh transformation of your expression plasmid to avoid the accumulation of mutations.

  • Check Antibiotics: Confirm the correct antibiotic at the appropriate concentration is being used.

Optimization of Expression Conditions

A primary strategy to enhance protein solubility is to modify the expression conditions to slow down the rate of protein synthesis, allowing more time for proper folding.

Q1: My this compound protein is completely insoluble. What is the first thing I should try?

A1: The simplest and often most effective first step is to lower the induction temperature. High expression temperatures can overwhelm the cellular folding machinery, leading to aggregation.

Experimental Protocol: Temperature Optimization

  • Culture Growth: Grow your E. coli culture expressing this compound at 37°C to an OD600 of 0.5-0.6.

  • Temperature Shift: Before induction, move the culture to a shaker set at a lower temperature (e.g., 18°C, 25°C, or 30°C) and allow it to equilibrate for 15-20 minutes.

  • Induction: Add the inducer (e.g., IPTG) and continue the culture overnight (for 18°C) or for a shorter period (3-5 hours) for higher temperatures.

  • Analysis: Harvest the cells, lyse them, and analyze the soluble and insoluble fractions by SDS-PAGE to determine the optimal temperature for soluble this compound expression.

Q2: I've tried lowering the temperature, but my this compound is still largely insoluble. What's next?

A2: The next step is to optimize the inducer concentration. High concentrations of inducers like IPTG can lead to very rapid protein expression, promoting misfolding and aggregation.

Experimental Protocol: Inducer Concentration Gradient

  • Parallel Cultures: Set up several parallel cultures of your this compound-expressing strain.

  • Growth: Grow all cultures at the optimal temperature determined previously (or 18°C if starting from scratch) to an OD600 of 0.5-0.6.

  • Induction Gradient: Induce each culture with a different concentration of IPTG. A common range to test is from 0.01 mM to 1 mM.

  • Incubation: Incubate the cultures for the appropriate time based on the temperature.

  • Analysis: Analyze the soluble and insoluble fractions from each culture by SDS-PAGE to identify the inducer concentration that yields the most soluble this compound.

Parameter Recommendation Rationale Citation
Induction Temperature 18-25°CSlower cell processes can improve protein folding and reduce aggregation.
Inducer (IPTG) Conc. 0.01 - 0.5 mMReducing the transcription rate can enhance solubility.
Expression Host Strain BL21(DE3) pLysS, Rosetta(DE3)pLysS strains reduce basal expression. Rosetta strains provide tRNAs for rare codons.
Culture Medium Terrific Broth (TB) or auto-induction mediaRicher media can support higher cell densities and potentially aid solubility.

Troubleshooting Workflow for Expression Conditions

start Start: Insoluble this compound Protein temp Lower Induction Temperature (18-25°C) start->temp inducer Reduce Inducer Concentration (e.g., 0.01-0.1 mM IPTG) temp->inducer Still Insoluble soluble Soluble this compound Obtained temp->soluble Success strain Change E. coli Host Strain (e.g., Rosetta, pLysS) inducer->strain Still Insoluble inducer->soluble Success media Try Different Growth Media (e.g., TB, Auto-induction) strain->media Still Insoluble strain->soluble Success media->soluble Success

Caption: Workflow for optimizing this compound expression conditions.

Molecular Biology Approaches

If optimizing expression conditions is insufficient, modifications to the expression construct itself may be necessary.

Q3: Can I improve the solubility of this compound by changing the protein sequence itself?

A3: Yes. One powerful technique is to fuse a highly soluble protein or peptide tag to your protein of interest. This can significantly enhance the solubility and often aids in purification.

Common Solubility-Enhancing Fusion Tags

Fusion Tag Size (kDa) Purification Resin Key Advantages Citation
MBP (Maltose-Binding Protein)~43AmyloseLarge, highly soluble, can act as a chaperone.
GST (Glutathione-S-Transferase)~26GlutathioneWell-established, good solubility enhancement.
SUMO (Small Ubiquitin-like Modifier)~11Ni-NTA (if His-tagged)Can improve folding and has a specific protease for removal.
NusA ~55Ni-NTA (if His-tagged)Large tag, effective for difficult proteins.
Thioredoxin (TrxA) ~12-Can promote correct disulfide bond formation.

Experimental Protocol: Testing Solubility Tags

  • Cloning: Clone the this compound gene into several different expression vectors, each with a different N-terminal or C-terminal solubility tag (e.g., pMAL for MBP, pGEX for GST).

  • Expression Screening: Transform these constructs into a suitable E. coli strain (e.g., BL21(DE3)).

  • Small-Scale Expression: Perform small-scale expression tests for each construct, using optimized temperature and inducer concentrations as a starting point.

  • Solubility Analysis: Analyze the soluble and insoluble fractions by SDS-PAGE to identify the tag that provides the best solubility for this compound. The placement of the tag (N- or C-terminus) can also be critical.

Q4: My this compound construct has rare codons. Could this be the problem?

A4: Yes, codon bias can lead to translational pausing, which can cause protein misfolding and aggregation. Using an E. coli strain like Rosetta(DE3), which supplies tRNAs for rare codons, can help. Alternatively, you can synthesize a codon-optimized version of the this compound gene for expression in E. coli.

Decision Tree for Molecular Modifications

ARM1 assay validation and quality control

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the SARM1 assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assay validation, quality control, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Sthis compound fluorogenic assay?

A1: The Sthis compound fluorogenic assay measures the NAD+ cleavage activity of the Sthis compound enzyme. The assay utilizes a substrate, N6-etheno-NAD (ε-NAD), which is not fluorescent due to internal quenching. When Sthis compound cleaves ε-NAD, it releases nicotinamide, which relieves the quenching and results in a measurable increase in fluorescence. This increase in fluorescence is directly proportional to the Sthis compound enzymatic activity.

Q2: What are the key components of a Sthis compound assay kit?

A2: A typical Sthis compound fluorogenic assay kit includes the following components:

  • Recombinant human Sthis compound enzyme

  • Sthis compound substrate (e.g., N6-etheno-NAD)

  • Assay buffer

  • A known Sthis compound inhibitor (e.g., DSRM-3716) to serve as a control

  • A 96-well or 384-well plate

Q3: How should I store the Sthis compound enzyme?

A3: The recombinant Sthis compound enzyme is sensitive to freeze/thaw cycles. It is recommended to thaw the enzyme on ice, and upon first use, aliquot the remaining undiluted enzyme into single-use aliquots and store them at -80°C to avoid repeated freezing and thawing.

Q4: What are the primary readouts for Sthis compound activity in cells?

A4: In cellular assays, such as those using human Peripheral Blood Mononuclear Cells (PBMCs), both cyclic ADP-ribose (cADPR) and the ratio of cADPR to ADP-ribose (ADPR) can be used as primary readouts for Sthis compound activity. Additionally, quantifying NAD+ levels can monitor Sthis compound NADase activity, while measuring ATP/AMP can provide a readout of overall cellular health.

Experimental Protocols

Sthis compound Fluorogenic Hydrolase Activity Assay Protocol

This protocol is adapted from commercially available fluorogenic assay kits.

Materials:

  • Recombinant Sthis compound enzyme

  • Sthis compound substrate (ε-NAD)

  • Sthis compound assay buffer

  • Sthis compound inhibitor (control)

  • Test compounds

  • Black 96-well plate

  • Fluorescence microplate reader

Procedure:

  • Prepare a 1x Sthis compound hydrolase buffer by diluting the provided 4x buffer with water.

  • Add 30 µl of 1x Sthis compound hydrolase buffer to all wells of the 96-well plate.

  • Prepare the test compounds and control inhibitor at the desired concentrations.

  • Add 5 µl of the test compound or control inhibitor to the appropriate wells. For the "Positive Control" wells, add 5 µl of the

Technical Support Center: Investigating ARM1 in Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying Sterile Alpha and TIR Motif Containing 1 (SARM1) in primary neurons. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Primary Neuron Culture and this compound Expression

Question 1: My primary neuron cultures have low viability and high levels of cell death, especially after several days in vitro (DIV). How can I improve their health?

Answer: Low viability in primary neuron cultures is a common issue. Here are several factors to consider for troubleshooting:

  • Dissection and Dissociation:

    • Gentle Tissue Handling: Minimize mechanical stress during brain tissue dissection and trituration to reduce initial cell damage.

    • Enzyme Digestion: Optimize the concentration and incubation time for enzymes like trypsin or papain. Over-digestion can damage cell membranes, while under-digestion results in low yield. A common starting point is 0.05% trypsin for a short duration.

  • Culture Conditions:

    • Coating Substrate: Ensure culture plates or coverslips are evenly coated with an appropriate substrate like Poly-D-Lysine (PDL) or Poly-L-Lysine (PLL) followed by laminin to promote neuronal adhesion and survival.

    • Seeding Density: An optimal seeding density is critical. Too low a density can lead to a lack of essential trophic support from neighboring cells, while too high a density can cause nutrient depletion and excitotoxicity. A typical seeding density for cortical neurons is around 3x10^5 cells/well in a 24-well plate.

    • Media Composition: Use a high-quality basal medium like Neurobasal supplemented with B-27, GlutaMAX, and penicillin-streptomycin. Some protocols suggest that serum (like FBS) can be beneficial initially for attachment but should be removed or reduced after a few days as it can promote glial proliferation.

    • Media Changes: Perform partial media changes (e.g., 50%) every 2-3 days to replenish nutrients and remove waste products without shocking the cells.

  • Glial Cell Co-culture:

    • A healthy astrocyte feeder layer can provide crucial trophic support to neurons, enhancing their long-term survival.

    • If glial proliferation is excessive, consider adding an antimitotic agent like Ara-C (cytosine arabinoside) after the neuronal processes have formed (around DIV 3-4).

Question 2: I am having trouble detecting endogenous Sthis compound protein in my primary neuron lysates via Western blot. Is the expression level too low?

Answer: Detecting endogenous Sthis compound can be challenging due to its relatively low abundance. Here are some troubleshooting steps:

  • Antibody Validation:

    • Specificity: The single most critical factor is the use of a highly specific and validated antibody. It is essential to validate the antibody for the specific application (e.g., Western blot) and the species being studied.

    • Positive and Negative Controls: Use positive controls, such as lysates from cells overexpressing Sthis compound, and negative controls, like lysates from Sthis compound knockout neurons, to confirm antibody specificity.

  • Protein Extraction and Loading:

    • Lysis Buffer: Use a robust lysis buffer containing protease and phosphatase inhibitors to prevent Sthis compound degradation.

    • Protein Enrichment: Consider performing an immunoprecipitation (IP) for Sthis compound to enrich the protein before running the Western blot.

    • Loading Amount: Load a higher amount of total protein per lane (e.g., 50-100 µg) than you would for more abundant proteins.

  • Western Blot Protocol Optimization:

    • Transfer: Optimize the transfer conditions (time, voltage) to ensure efficient transfer of Sthis compound (approximately 79 kDa) to the membrane.

    • Blocking: Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least one hour to reduce background noise.

    • Antibody Incubation: Incubate with the primary antibody overnight at 4°C to increase the signal. Titrate the primary antibody concentration to find the optimal signal-to-noise ratio.

    • Detection: Use a high-sensitivity ECL substrate for detection.

Section 2: Sthis compound Gain-of-Function and Loss-of-Function Studies

Question 3: I am overexpressing Sthis compound in primary neurons, and it's causing widespread, rapid cell death, making it difficult to study its function. How can I mitigate this toxicity?

Answer: Constitutive overexpression of wild-type or active forms of Sthis compound is known to be highly toxic to neurons due to its NADase activity, which depletes cellular NAD+ and triggers cell death. Here are strategies to manage this:

  • Use Inducible Expression Systems: Employ a tetracycline-inducible (Tet-On/Tet-Off) or other inducible lentiviral or AAV system. This allows you to culture the neurons for a desired period before inducing Sthis compound expression, providing a clear baseline and allowing for time-course experiments.

  • Express Catalytically Inactive Mutants: As a negative control, use a Sthis compound mutant with impaired NADase activity (e.g., E642A). This will help confirm that the observed phenotype is due to Sthis compound's enzymatic function.

  • Titrate the Viral Titer: If using viral vectors, perform a titration to find the lowest possible multiplicity of infection (MOI) that gives detectable expression without causing immediate, overwhelming toxicity.

  • Shorten the Expression Window: For transient transfections, shorten the time between transfection and the experimental endpoint. Analyze cells at earlier time points (e.g., 12-24 hours post-transfection) before widespread cell death occurs.

Question 4: My siRNA-mediated knockdown of Sthis compound in primary neurons is inefficient or inconsistent. What can I do to improve knockdown efficiency?

Answer: Achieving efficient and consistent gene knockdown in primary neurons with siRNA can be difficult due to their post-mitotic nature and sensitivity to transfection reagents.

  • Transfection Method:

    • Lipid-based Reagents: While common, many lipid-based reagents can be toxic to primary neurons. Screen different reagents specifically designed for neuronal transfection and optimize the lipid-to-siRNA ratio.

    • Nucleofection/Electroporation: These methods can be highly efficient for transfecting primary neurons before plating. However, they can also impact cell viability, so optimization of the electrical parameters is crucial.

    • Viral Delivery of shRNA: For longer-term and more stable knockdown, consider using lentiviral or AAV vectors to deliver short hairpin RNAs (shRNAs) targeting Sthis compound.

  • siRNA Design and Controls:

    • Validated Sequences: Use pre-validated siRNA sequences whenever possible. If designing your own, target multiple regions of the Sthis compound mRNA.

ARM1 Immunoprecipitation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for refining ARM1 immunoprecipitation (IP) protocols. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges and optimizing your this compound IP experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its immunoprecipitation potentially challenging?

A1: this compound (Armadillo Repeat Containing 1) is a protein characterized by the presence of armadillo (ARM) repeats, which are ~40 amino acid motifs that mediate protein-protein interactions. These repeats form a platform for assembling protein complexes. The challenge in immunoprecipitating this compound often lies in preserving these potentially transient or conformation-dependent interactions, as well as in the accessibility of antibody epitopes within these complexes.

Q2: Which type of antibody is recommended for this compound IP?

A2: For immunoprecipitation, high-affinity, purified antibodies are crucial. Both monoclonal and polyclonal antibodies can be effective. Polyclonal antibodies may recognize multiple epitopes, which can enhance capture efficiency, while monoclonal antibodies offer high specificity to a single epitope. It is recommended to use an antibody that has been validated for IP applications. If you suspect the primary antibody's epitope might be masked, trying an antibody that targets a different region of the this compound protein can be beneficial.

Q3: What are the critical controls to include in an this compound IP experiment?

A3: To ensure the specificity of your results, several controls are essential:

  • Isotype Control: An antibody of the same isotype and concentration as your primary antibody but raised against a non-target antigen. This helps to identify non-specific binding to the IgG.

  • Beads-Only Control: Incubating the cell lysate with just the beads (e.g., Protein A/G) to identify proteins that non-specifically bind to the beads themselves.

  • Input Control: A sample of the cell lysate before the immunoprecipitation step to verify that this compound is expressed and detectable.

  • Negative Control Cell Line/Tissue: If available, use a cell line or tissue known not to express this compound to confirm antibody specificity.

Q4: How do I choose the appropriate lysis buffer for this compound IP?

A4: The choice of lysis buffer is critical for preserving protein-protein interactions. For co-immunoprecipitation, a non-denaturing lysis buffer is generally recommended.

  • RIPA Buffer: Contains ionic detergents (like sodium deoxycholate and SDS) and is considered a stringent buffer. While it's effective for solubilizing nuclear and membrane proteins, it can disrupt some protein-protein interactions and denature kinases. If using RIPA, consider reducing the concentration of SDS.

  • NP-40 or Triton X-100 based buffers: These contain non-ionic detergents and are milder, making them more suitable for preserving protein complexes. A common starting point is a buffer containing 1% Triton X-100 or NP-40.

Always supplement your lysis buffer with fresh protease and phosphatase inhibitors to prevent protein degradation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound immunoprecipitation in a question-and-answer format.

Problem 1: Low or No this compound Signal in the Eluate

Q: I'm not detecting any this compound protein after the IP. What could be the cause?

A: This is a common issue with several potential causes. Refer to the table below for possible reasons and solutions.

Possible Cause Recommendation
Low this compound Expression: Confirm this compound expression in your input lysate via Western blot. If expression is low, you may need to increase the amount of starting material (cell lysate).
Inefficient Cell Lysis: Ensure your lysis buffer is appropriate for the subcellular localization of this compound. Sonication can help to extract nuclear and membrane-associated proteins.
Suboptimal Antibody Concentration: The amount of antibody used is critical. Too little will result in inefficient capture, while too much can increase non-specific binding. Perform a titration experiment to determine the optimal antibody concentration.
Epitope Masking: The antibody's binding site on this compound may be hidden due to protein conformation or interaction with other proteins. Try using an antibody that recognizes a different epitope.
Incorrect Bead Type: Ensure you are using the correct type of beads (Protein A or Protein G) for your antibody's host species and isotype. Protein A has a higher affinity for rabbit IgG, while Protein G has a higher affinity for mouse IgG.
Harsh Washing Conditions: Overly stringent wash buffers or too many wash steps can strip the antibody-antigen complex from the beads. Try reducing the number of washes or the detergent concentration in the wash buffer.
Inefficient Elution: Ensure your elution buffer is effective. Common methods include boiling in SDS-PAGE loading buffer or using a low pH buffer (e.g., glycine-HCl). If using a low pH buffer, neutralize the eluate immediately.
Problem 2: High Background or Non-Specific Bands

Q: My Western blot shows multiple bands in addition to my target, this compound. How can I reduce this non-specific binding?

A: High background can obscure your results. The following table provides strategies to minimize non-specific binding.

Possible Cause Recommendation
Non-Specific Binding to Beads: Pre-clear your lysate by incubating it with beads alone before adding the primary antibody. This will remove proteins that bind non-specifically to the beads.
Non-Specific Antibody Binding: Use an isotype control to determine if the background is from non-specific binding of the primary antibody. Ensure you are using an affinity-purified antibody.
Excessive Antibody: Too much primary antibody can lead to non-specific interactions. Optimize the antibody concentration through titration.
Insufficient Washing: Increase the number of wash steps (e.g., from

how to prevent non-specific binding in ARM1 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding in ARM1 (Sterile alpha and Toll/interleukin-1 receptor motif-containing protein 1) immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of this compound immunoassays?

A1: Non-specific binding (NSB) refers to the attachment of primary or secondary antibodies to unintended proteins or surfaces within the assay system, rather than to the this compound protein of interest.[1][2] This can lead to erroneously high background signals, resulting in false positives and inaccurate quantification of the this compound protein.[1][2]

Q2: What are the primary causes of high non-specific binding in an this compound assay?

A2: High non-specific binding in this compound assays can stem from several factors:

  • Hydrophobic and Electrostatic Interactions: Assay components can interact non-specifically with the surfaces of the microplate wells.[3]

  • Insufficient Blocking: Inadequate blocking of unoccupied sites on the assay plate allows antibodies to bind directly to the plastic.

  • Antibody Concentration: Excessively high concentrations of primary or secondary antibodies can increase the likelihood of low-affinity, non-specific interactions.

  • Sample Matrix Effects: Components within complex biological samples, such as serum or plasma, can interfere with the assay. The presence of heterophilic antibodies (e.g., human anti-mouse antibodies - HAMA) or rheumatoid factor can cross-link the capture and detection antibodies, causing false-positive signals.

  • Cross-Reactivity: The antibodies may recognize similar epitopes on other proteins present in the sample.

Q3: How can I measure the level of non-specific binding in my this compound assay?

A3: To measure non-specific binding, you should run a control experiment where the binding of the detection antibody is measured in the absence of the primary antibody or the this compound analyte. Any signal detected in these control wells can be attributed to non-specific binding. Specific binding is then determined by subtracting the non-specific binding signal from the total binding signal.

Troubleshooting Guide

Issue 1: High background signal across the entire plate.

Potential Cause Recommended Solution
Insufficient Blocking Increase the incubation time for the blocking step or try a different blocking agent. A combination of blocking agents may also be effective.
High Antibody Concentration Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
Inadequate Washing Increase the number of wash steps and the volume of wash buffer to ensure the removal of unbound antibodies and other reagents.
Sub-optimal Buffer Composition Optimize the pH and ionic strength of your buffers. Adding a non-ionic detergent like Tween-20 to the wash buffer can also help reduce non-specific interactions.

Issue 2: False positive results in negative control wells.

Potential Cause Recommended Solution
Cross-reactivity of Secondary Antibody Run a control with only the secondary antibody to see if it binds non-specifically. If so, consider using a pre-adsorbed secondary antibody.
Presence of Heterophilic Antibodies or Rheumatoid Factor Add a specialized blocker, such as a HAMA blocker or an IgG absorbent, to your sample diluent.
Contamination of Reagents Use fresh, sterile reagents to avoid contamination that could lead to false positives.

Summary of Common Blocking Agents

The following table provides a summary of commonly used blocking agents for immunoassays. The optimal blocking agent and concentration should be determined empirically for your specific this compound assay.

Blocking Agent Recommended Concentration Incubation Time & Temperature Notes
Bovine Serum Albumin (BSA) 1-5% (w/v)1-2 hours at room temperature or overnight at 4°CA common and effective blocking agent. Ensure it is IgG-free to avoid cross-reactivity.
Non-fat Dry Milk 3-5% (w/v)1-2 hours at room temperatureCost-effective, but not recommended for assays detecting phosphoproteins as milk contains casein, a phosphoprotein.
Normal Serum 5-10% (v/v)1 hour at room temperatureUse serum from the same species as the secondary antibody was raised in to block non-specific binding to Fc receptors.
Casein 1% (w/v) in TBS or PBS1 hour at room temperatureA very effective blocking agent, often found in commercial blocking buffers.
Commercial Blocking Buffers Varies by manufacturerFollow manufacturer's instructionsOften contain a proprietary mix of proteins and other molecules for broad-spectrum blocking.

Visualizing Non-Specific Binding and Prevention

The following diagram illustrates the mechanisms of non-specific binding and how various preventative measures can mitigate these effects.

NonSpecificBinding cluster_0 Assay Surface cluster_1 Assay Components cluster_2 Interfering Substances cluster_3 Preventative Measures AssayWell Microplate Well Surface CaptureAb Capture Antibody HAMA Heterophilic Antibody (HAMA) CaptureAb->HAMA HAMA Interference This compound This compound Antigen DetectionAb Detection Antibody This compound->DetectionAb Specific Binding SecondaryAb Secondary Antibody DetectionAb->SecondaryAb Specific Binding InterferingProtein Interfering Protein DetectionAb->InterferingProtein Cross-reactivity HAMA->DetectionAb BlockingAgent Blocking Agent Washing Washing Washing->SecondaryAb Removes Unbound HAMA_Blocker HAMA Blocker HAMA_Blocker->HAMA Neutralizes HAMA

Caption: Mechanisms of specific and non-specific binding in an this compound immunoassay.

Experimental Workflow for an this compound ELISA

This diagram outlines a typical workflow for an this compound ELISA, highlighting key steps for minimizing non-specific binding.

ARM1_ELISA_Workflow Start Start CoatPlate 1. Coat Plate with Capture Antibody Start->CoatPlate Wash1 2. Wash CoatPlate->Wash1 Block 3. Block with Blocking Agent Wash1->Block Wash2 4. Wash Block->Wash2 AddSample 5. Add Sample (containing this compound) Wash2->AddSample Wash3 6. Wash AddSample->Wash3 AddDetectionAb 7. Add Detection Antibody Wash3->AddDetectionAb Wash4 8. Wash AddDetectionAb->Wash4 AddSecondaryAb 9. Add Enzyme-conjugated Secondary Antibody Wash4->AddSecondaryAb Wash5 10. Wash AddSecondaryAb->Wash5 AddSubstrate 11. Add Substrate and Measure Signal Wash5->AddSubstrate End End AddSubstrate->End

Caption: A typical this compound ELISA workflow with critical washing and blocking steps.

Detailed Experimental Protocol: Blocking Procedure for this compound ELISA

This protocol provides a detailed methodology for an effective blocking step to minimize non-specific binding in an this compound ELISA.

Objective: To saturate all unoccupied binding sites on the microplate wells to prevent non-specific binding of subsequent reagents.

Materials:

  • This compound capture antibody-coated 96-well microplate

  • Blocking Buffer: 1% (w/v) BSA in 1X Phosphate Buffered Saline (PBS)

  • Wash Buffer: 1X PBS with 0.05% (v/v) Tween-20

  • Plate shaker (optional)

Procedure:

  • Preparation of Blocking Buffer:

    • Weigh 1 gram of high-quality, IgG-free BSA.

    • Dissolve the BSA in 100 mL of 1X PBS.

    • Mix gently by inverting the container until the BSA is completely dissolved. Avoid vigorous shaking to prevent foaming.

    • Filter the buffer through a 0.22 µm filter to remove any particulates.

  • Blocking Step:

    • After coating the plate with the this compound capture antibody, wash the wells twice with 200 µL of Wash Buffer per well.

    • Aspirate the Wash Buffer completely after the final wash.

    • Add 200 µL of Blocking Buffer to each well of the microplate.

    • Incubate the plate for 2 hours at room temperature (20-25°C) or overnight at 4°C. If using a plate shaker, incubate for 1 hour at room temperature with gentle agitation (300-400 rpm).

  • Post-Blocking Wash:

    • After the incubation period, aspirate the Blocking Buffer from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Ensure to aspirate the buffer completely after each wash.

The plate is now blocked and ready for the addition of the samples containing the this compound analyte.

References

Optimizing Fixation for ARM1 Immunofluorescence: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ARM1 immunofluorescence. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their this compound staining protocols.

Troubleshooting Common Issues in this compound Immunofluorescence

Researchers may encounter several challenges when performing immunofluorescence for this compound. This section addresses common problems and provides actionable solutions.

Problem 1: Weak or No this compound Signal

A faint or absent fluorescent signal is a frequent issue, often stemming from the low endogenous expression of this compound or suboptimal experimental conditions.

Possible Cause Recommendation Detailed Explanation
Low this compound Expression Utilize a positive control, such as transfected cells overexpressing this compound, to confirm antibody functionality and optimize staining parameters. Consider using signal amplification techniques.Endogenous this compound levels can be low in certain cell types. A positive control will help determine if the issue lies with the protocol or the sample itself.[1][2][3][4][5]
Suboptimal Fixation The choice of fixative is critical. Test different fixation methods, such as paraformaldehyde (PFA), cold methanol, or a combination. For mitochondrial proteins like this compound, PFA-based fixation is often recommended for preserving morphology.[6][7][8][9] However, some antibodies may perform better with methanol fixation, which can expose certain epitopes.[7][9]PFA cross-links proteins, preserving cellular structure well, which is advantageous for mitochondrial proteins.[6][8][9] Methanol acts by dehydrating and precipitating proteins, which can sometimes improve antibody access to epitopes that might be masked by PFA cross-linking.[7][9] A sequential PFA and methanol fixation might also yield good results.[10]
Ineffective Permeabilization If using a cross-linking fixative like PFA, ensure adequate permeabilization with a detergent such as Triton X-100 or a gentler option like digitonin.[1][11]Permeabilization is necessary to allow antibodies to access intracellular targets like this compound, which is located on the outer mitochondrial membrane. The choice of detergent and incubation time may need optimization.[1][11]
Masked Epitope For PFA-fixed samples, consider performing antigen retrieval to unmask the this compound epitope. Heat-induced epitope retrieval (HIER) is a common method.[12][13][14][15]Formaldehyde fixation can create cross-links that hide the antibody's binding site. Antigen retrieval methods use heat or enzymes to break these cross-links and expose the epitope.[12][13][14][15]
Incorrect Antibody Dilution Perform a titration experiment to determine the optimal concentration for your primary this compound antibody.Using too little antibody will result in a weak signal, while too much can lead to high background.[2][3][16]

Problem 2: High Background or Non-Specific Staining

High background can obscure the specific this compound signal, making data interpretation difficult.

Possible Cause Recommendation Detailed Explanation
Inadequate Blocking Block with a suitable agent, such as 5% Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody, for at least one hour.[16][17][18][19]Blocking prevents non-specific binding of both primary and secondary antibodies to the sample, thereby reducing background noise.[16][17][18][19]
Primary or Secondary Antibody Concentration Too High Titrate the concentrations of both the primary and secondary antibodies to find the optimal signal-to-noise ratio.[3][16][20]Excessive antibody concentrations can lead to non-specific binding and increased background.[3][16][20]
Non-specific Secondary Antibody Binding Run a control where the primary antibody is omitted. If staining is still observed, the secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody.[16]This control helps to isolate the source of non-specific staining. Pre-adsorbed secondary antibodies have been purified to remove antibodies that cross-react with off-target species.[16]
Autofluorescence Examine an unstained sample under the microscope to check for autofluorescence. If present, consider using a quenching agent or choosing fluorophores in the far-red spectrum.[3][21]Some tissues and cells naturally fluoresce, which can be mistaken for a specific signal.[3][21]

Frequently Asked Questions (FAQs) about this compound Immunofluorescence

Q1: What is the subcellular localization of this compound?

This compound is primarily localized to the outer mitochondrial membrane. It is found in various neuronal compartments, including the cell body, axons, and dendrites. Some studies have also reported its presence in oligodendrocytes.

Q2: Which fixative is best for this compound immunofluorescence?

There is no single "best" fixative, and the optimal choice often depends on the specific this compound antibody and the sample type. Here's a comparison of common fixatives:

Fixative Advantages Disadvantages When to Use
Paraformaldehyde (PFA) Excellent preservation of cellular morphology.[6][8][9] Good for mitochondrial proteins.[6][8]Can mask epitopes through cross-linking, potentially requiring antigen retrieval.[9][15]When preserving the fine structure of mitochondria and the overall cellular architecture is a priority.
Cold Methanol Can improve antibody access to some epitopes by denaturing proteins.[7][9] Also acts as a permeabilizing agent.May not preserve cellular morphology as well as PFA and can disrupt membranes.[7][22]When PFA fixation results in a weak signal and the antibody datasheet recommends it. One Sthis compound antibody manufacturer suggests -20°C ethanol fixation, which is a similar alcohol-based method.
PFA followed by Methanol Combines the morphological preservation of PFA with the potential epitope exposure of methanol.[10]Requires careful optimization of incubation times for both steps.As an alternative when either PFA or methanol alone gives suboptimal results.[10]

Q3: Do I need to perform antigen retrieval for this compound staining?

Antigen retrieval is often necessary when using PFA as a fixative, as it can mask the epitope recognized by the antibody.[15] Heat-Induced Epitope Retrieval (HIER) in a citrate or EDTA buffer is a common and effective method.[12][13][14] However, if you are using a methanol-based fixation, antigen retrieval is generally not required.[15]

Q4: How can I be sure that my this compound staining is specific?

Due to the potentially low endogenous expression of this compound, confirming the specificity of your staining is crucial. The gold standard is to use a negative control, such as cells or tissue from a Sthis compound knockout animal, to ensure that the signal is absent.[23] If knockout samples are unavailable, consider using siRNA to knockdown this compound expression in your cells. Additionally, performing a Western blot can confirm that your antibody detects a band at the correct molecular weight for this compound.[4]

Experimental Protocols

Below are detailed protocols for immunofluorescence staining of this compound, providing options for different fixation methods.

Protocol 1: Paraformaldehyde (PFA) Fixation

This protocol is recommended for preserving the morphological integrity of cells and mitochondria.

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary this compound antibody in the blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Final Wash: Perform a final wash with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

Protocol 2: Cold Methanol Fixation

This protocol is an alternative that may enhance the signal for certain this compound antibodies.

  • Cell Culture: Grow cells on sterile glass coverslips.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation and Permeabilization: Fix and permeabilize the cells by incubating with ice-cold 100% methanol for 10 minutes at -20°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block with a suitable blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary this compound antibody overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with the secondary antibody for 1-2 hours at room temperature, protected from light.

  • Washing: Wash three times with PBS, protected from light.

  • Counterstaining and Mounting: Proceed with optional counterstaining and mounting as described in Protocol 1.

  • Imaging: Visualize using a fluorescence microscope.

Visualizing Experimental Workflows and Pathways

Troubleshooting Workflow for Weak or No this compound Signal

weak_signal_troubleshooting start Weak or No This compound Signal check_positive_control Run Positive Control (e.g., transfected cells) start->check_positive_control positive_control_ok Signal in Control? check_positive_control->positive_control_ok optimize_protocol Optimize Protocol for Endogenous this compound positive_control_ok->optimize_protocol Yes check_antibody Check Antibody (datasheet, literature) positive_control_ok->check_antibody No signal_amplification Consider Signal Amplification optimize_protocol->signal_amplification change_fixation Test Alternative Fixation Method (e.g., Methanol) optimize_protocol->change_fixation antigen_retrieval Perform Antigen Retrieval (for PFA) optimize_protocol->antigen_retrieval increase_ab_conc Increase Primary Antibody Concentration optimize_protocol->increase_ab_conc

Caption: A decision tree for troubleshooting weak or no this compound immunofluorescence signal.

General Workflow for this compound Immunofluorescence

arm1_if_workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_final Final Steps cell_culture 1. Cell Culture on Coverslips wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fixation (PFA or Methanol) wash1->fixation wash2 4. Wash with PBS fixation->wash2 permeabilization 5. Permeabilization (if PFA fixation) wash2->permeabilization blocking 6. Blocking permeabilization->blocking primary_ab 7. Primary Antibody (anti-ARM1) blocking->primary_ab wash3 8. Wash with PBS primary_ab->wash3 secondary_ab 9. Secondary Antibody (fluorescently labeled) wash3->secondary_ab wash4 10. Wash with PBS secondary_ab->wash4 counterstain 11. Counterstain (e.g., DAPI) wash4->counterstain mount 12. Mount Coverslip counterstain->mount image 13. Fluorescence Microscopy mount->image

Caption: A step-by-step workflow for performing this compound immunofluorescence staining.

Signaling Pathway Context: this compound in Axon Degeneration

arm1_pathway injury Axonal Injury / Neurotoxic Stress nmnat2_depletion NMNAT2 Depletion injury->nmnat2_depletion nmn_increase NMN Accumulation nmnat2_depletion->nmn_increase sarm1_activation Sthis compound Activation nmn_increase->sarm1_activation nad_depletion NAD+ Depletion sarm1_activation->nad_depletion metabolic_crisis Metabolic Crisis & Energy Failure nad_depletion->metabolic_crisis axon_degeneration Axon Degeneration metabolic_crisis->axon_degeneration

Caption: Simplified signaling pathway showing the role of Sthis compound in axon degeneration.

References

Validation & Comparative

comparative analysis of ARM1 expression in different cancers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the differential expression of proteins implicated in cancer is paramount for identifying novel biomarkers and therapeutic targets. This guide provides a comparative analysis of the expression of three distinct proteins often referred to by similar "ARM" nomenclature: ARMCX1 (ALEX1) , SARM1 , and ADRM1 . While sharing some nomenclature similarities, these proteins have distinct structures, functions, and expression patterns across various malignancies.

Data Presentation: Expression Levels and Prognostic Significance

The following table summarizes the expression patterns of ARMCX1, Sthis compound, and ADRM1 in different cancers based on available data. Expression levels are generally characterized as upregulated or downregulated in tumor tissue compared to normal tissue.

GeneProtein Name(s)Cancer TypeExpression Pattern in CancerPrognostic Significance
ARMCX1 Armadillo Repeat Containing X-linked 1, ALEX1Gastric CancerGenerally downregulated, but higher expression within tumors is paradoxically linked to poorer prognosis in some studies[1][2].High expression associated with poor Overall Survival (OS)[1]. Low expression associated with better OS[2].
Lung, Prostate, Colon, Pancreas, Ovarian CancersDownregulated or lost expression[3][4].Generally considered a tumor suppressor in these contexts[3].
Pancreatic CancerLow expression is associated with poor OS; considered an independent prognostic factor.Downregulation is linked to hypermethylation of the promoter[5].
Sthis compound Sterile Alpha And TIR Motif Containing 1Pan-Cancer (TCGA)Low cancer specificity; detected in many cancer types[6].Prognostic significance varies by cancer type (data available in The Human Protein Atlas)[6].
Prostate CancerImplicated in malignant behaviors and tumorigenesis[7].A potential therapeutic target[7].
Cervical CancerModulates survival and chemoresistance in HPV-positive cancer cells[7].
ADRM1 Adhesion Regulating Molecule 1, ARM-1Breast Cancer (ER-positive)Upregulated[8][9].Higher mRNA expression is significantly correlated with poor survival[8].
Ovarian CancerUpregulated; overexpression correlated with amplification of the 20q13 chromosomal region[10][11].Overexpression correlates with shorter time to recurrence and poorer overall survival[11].
Acute LeukemiaUpregulated, particularly in CD34+ leukemia stem and progenitor cells[11].May play a role via the proteasome-ubiquitin pathway[11].
Gastric CancerUpregulated; promotes cell proliferation[11].A candidate oncogene[11].
Hepatocellular CarcinomaOverexpressed; high expression is related to tumor immune infiltration[10].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of protein and mRNA expression levels. Below are representative protocols for Immunohistochemistry (IHC), Quantitative Real-Time PCR (qRT-PCR), and Western Blotting, which can be adapted for the analysis of ARMCX1, Sthis compound, and ADRM1.

Immunohistochemistry (IHC) Protocol for ARMCX1

This protocol provides a general framework for detecting ARMCX1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.

    • Transfer slides through a graded series of alcohol: 100% ethanol (2x, 3 min each), 95% ethanol (1x, 3 min), 70% ethanol (1x, 3 min), and 50% ethanol (1x, 3 min).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).

    • Heat the buffer with the slides to 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature (approx. 30 minutes).

    • Rinse slides in wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking and Staining:

    • Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.

    • Rinse with wash buffer.

    • Block non-specific binding by incubating with a blocking serum (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

    • Incubate with the primary antibody against ARMCX1 (e.g., a rabbit polyclonal antibody) diluted in blocking buffer overnight at 4°C. Note: Optimal antibody concentration must be determined empirically.

  • Detection:

    • Rinse slides with wash buffer (3x, 5 min each).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.

    • Rinse with wash buffer (3x, 5 min each).

    • Apply DAB (3,3'-diaminobenzidine) substrate solution and incubate until the desired brown color intensity is reached (typically 1-10 minutes).

    • Rinse with deionized water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the hematoxylin by rinsing in running tap water.

    • Dehydrate the sections through a graded series of alcohol and clear in xylene.

    • Mount with a permanent mounting medium.

Quantitative Real-Time PCR (qRT-PCR) for ADRM1 mRNA

This protocol outlines the steps to quantify the mRNA expression level of ADRM1.

  • RNA Extraction:

    • Extract total RNA from cell lines or tissue samples using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

  • Real-Time PCR:

    • Prepare the PCR reaction mix in a 96-well plate. For each reaction, combine:

      • SYBR Green or TaqMan Gene Expression Master Mix.

      • Forward and reverse primers for ADRM1 (typically at a final concentration of 200-500 nM each). Note: Primer sequences must be designed or obtained from a reliable source (e.g., PrimerBank or commercial assays[12]).

      • Diluted cDNA template.

      • Nuclease-free water.

    • Include a no-template control (NTC) for each primer set.

    • Run the plate on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

    • Perform a melt curve analysis at the end of the run for SYBR Green assays to ensure product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each sample.

    • Normalize the Ct value of ADRM1 to that of a stable housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate the relative expression using the ΔΔCt method.

Western Blot Protocol for Sthis compound

This protocol describes the detection of Sthis compound protein in cell lysates.

  • Protein Extraction:

    • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Sthis compound diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.

    • Capture the signal using an imaging system or X-ray film.

    • Analyze band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Mandatory Visualization: Signaling Pathway

ARMCX1 and the Wnt/β-catenin Signaling Pathway

ARMCX1 expression has been linked to the Wnt/β-catenin signaling pathway, a critical pathway in both development and carcinogenesis[2]. In a simplified model of this pathway, the absence of a Wnt signal leads to the degradation of β-catenin. When Wnt signaling is active, β-catenin is stabilized, translocates to the nucleus, and activates the transcription of target genes, some of which are involved in cell proliferation. While the precise role of ARMCX1 is still under investigation, it is hypothesized to modulate this pathway.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (APC, Axin, GSK3β) betaCatenin_off β-catenin betaCatenin_off->DestructionComplex Phosphorylation Proteasome Proteasome betaCatenin_off->Proteasome Ubiquitination & Degradation TCF_Groucho TCF/LEF + Groucho TargetGenes_off Target Genes OFF TCF_Groucho->TargetGenes_off Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP6 Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh DestructionComplex_inactivated Inactivated Destruction Complex Dsh->DestructionComplex_inactivated Inhibition betaCatenin_on β-catenin (Stable) betaCatenin_nucleus β-catenin betaCatenin_on->betaCatenin_nucleus Nuclear Translocation TCF TCF/LEF betaCatenin_nucleus->TCF TargetGenes_on Target Genes ON (e.g., c-Myc, Cyclin D1) TCF->TargetGenes_on Activation ARMCX1 ARMCX1 (Modulator) ARMCX1->TCF Suppression?

Caption: Simplified Wnt/β-catenin signaling pathway and the potential modulatory role of ARMCX1.

References

Cross-Reactivity of SARM1 Antibodies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the right antibody is paramount for accurate and reproducible results. This guide provides a comparative overview of the cross-reactivity of Sterile Alpha and TIR Motif Containing 1 (SARM1) antibodies across different species, supported by sequence homology data and experimental protocols.

Sthis compound, a key regulator of axonal degeneration, is a protein of significant interest in neuroscience and drug discovery. The ability of an antibody to recognize Sthis compound from different species is crucial for translational research, allowing for consistent results across various model organisms. This guide focuses on the cross-reactivity of commercially available Sthis compound antibodies for use with human, mouse, and rat samples.

Performance Comparison of Commercially Available Sthis compound Antibodies

Several commercially available Sthis compound antibodies are marketed with stated cross-reactivity across human, mouse, and rat. This cross-reactivity is generally predicted based on the high degree of sequence homology of the Sthis compound protein among these species. Below is a summary of representative Sthis compound antibodies and their manufacturer-specified species reactivity.

Antibody Name/CloneHost SpeciesClonalityReacts WithApplications Cited
Anti-Sthis compound antibody [EPR24834-80] RabbitMonoclonalHuman, Mouse, RatWB, IHC-P, IHC-Fr, ICC/IF, IP, mIHC
Sthis compound Mouse mAb (AMC0559) MouseMonoclonalHuman, Mouse, RatWB, ELISA[1]
Anti-SARM Sthis compound Antibody (A03633-1) RabbitPolyclonalHuman, Mouse, RatWB, IF, ELISA[2]
Anti-Sthis compound Antibody (PhosphoSolutions) RabbitPolyclonalHuman, Mouse, RatWB, ICC[3]
Sthis compound Antibody (GTX131411) RabbitPolyclonalHuman, MouseWB, ICC/IF[4]

Note: While manufacturers state cross-reactivity, the actual performance can vary depending on the experimental conditions. It is always recommended to validate the antibody in your specific application.

Basis for Cross-Reactivity: Sthis compound Protein Sequence Homology

The high degree of conservation in the amino acid sequence of Sthis compound across mammals is the primary reason for the observed antibody cross-reactivity. The Sthis compound protein consists of several key domains: an N-terminal Armadillo (ARM) repeat region, two Sterile Alpha Motif (SAM) domains, and a C-terminal Toll/Interleukin-1 Receptor (TIR) domain which possesses NADase activity.[5][6][7]

A protein alignment of Sthis compound from human, mouse, and rat reveals a high percentage of sequence identity, particularly within the functional domains.

Species ComparisonAmino Acid Identity
Human vs. Mouse95%
Human vs. Rat94%
Mouse vs. Rat98%

Sequence identity was calculated based on publicly available protein sequences from UniProt (Human: Q6SZW1, Mouse: Q6P4A1, Rat: Q4AE13).

This high level of homology, especially for antibodies raised against the full-length protein or conserved domains, strongly suggests that an antibody developed against human Sthis compound is likely to recognize the mouse and rat orthologs, and vice-versa.

Experimental Protocols

Western Blotting for Sthis compound Cross-Reactivity Assessment

Western blotting is a standard method to assess the cross-reactivity of an antibody. The following is a general protocol for detecting Sthis compound in cell lysates from different species.

1. Sample Preparation:

  • Harvest cells (e.g., human SH-SY5Y, mouse primary neurons, rat PC12 cells) and wash with ice-old PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

  • Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary Sthis compound antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP or goat anti-mouse HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system. The expected molecular weight of Sthis compound is approximately 79 kDa.[3][4]

Visualizing Sthis compound Signaling and Experimental Workflow

To further aid in the understanding of Sthis compound function and the experimental approach to studying it, the following diagrams have been generated.

SARM1_Signaling_Pathway cluster_upstream Upstream Triggers cluster_sthis compound Sthis compound Activation cluster_downstream Downstream Effects Axon_Injury Axon Injury/ Stress NMNAT2_depletion NMNAT2 Depletion Axon_Injury->NMNAT2_depletion NMN_increase Increased NMN/NAD+ Ratio NMNAT2_depletion->NMN_increase SARM1_active Active Sthis compound NMN_increase->SARM1_active Allosteric Activation SARM1_inactive Inactive Sthis compound (Octamer) SARM1_inactive->SARM1_active Conformational Change NAD_depletion NAD+ Depletion SARM1_active->NAD_depletion NADase Activity MAPK_activation MAPK Pathway Activation SARM1_active->MAPK_activation Axon_degeneration Axon Degeneration NAD_depletion->Axon_degeneration MAPK_activation->Axon_degeneration

Sthis compound Signaling Pathway

Western_Blot_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detection Detection Cell_Lysates Prepare Cell Lysates (Human, Mouse, Rat) Protein_Quant Protein Quantification (BCA Assay) Cell_Lysates->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% Milk or 3% BSA) Transfer->Blocking Primary_Ab Incubate with Primary Sthis compound Ab Blocking->Primary_Ab Secondary_Ab Incubate with HRP-Secondary Ab Primary_Ab->Secondary_Ab ECL ECL Substrate Incubation Secondary_Ab->ECL Imaging Chemiluminescence Imaging ECL->Imaging

Western Blot Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.